2-(Boc-amino)-2-(3-pyridinyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKLUQXXPIZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646956 | |
| Record name | [(tert-Butoxycarbonyl)amino](pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347187-29-5 | |
| Record name | [(tert-Butoxycarbonyl)amino](pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document outlines a common and effective synthetic pathway, detailing the experimental protocols and presenting key quantitative data.
Introduction
This compound, also known as N-Boc-3-pyridylglycine, is a non-proteinogenic amino acid derivative. The presence of the pyridine ring makes it an important structural motif in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its selective deprotection during complex synthetic sequences, making it a versatile intermediate in the construction of peptidomimetics and other complex molecules.
Synthetic Pathway Overview
A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the formation of the racemic α-amino acid, 2-amino-2-(3-pyridinyl)acetic acid (3-pyridylglycine), via the Strecker synthesis. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Below is a diagrammatic representation of the synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-(3-pyridinyl)acetic acid (Strecker Synthesis)
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2] In this case, 3-pyridinecarboxaldehyde is converted to the corresponding α-amino nitrile, which is subsequently hydrolyzed to the desired amino acid.
Reaction Scheme:
Detailed Protocol:
-
Imine Formation and Cyanide Addition:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
3-Pyridinecarboxaldehyde (1.0 equivalent) is added to the ammonium chloride solution, followed by the addition of a solution of sodium cyanide (1.1 equivalents) in water.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-Amino Nitrile:
-
Once the formation of the α-amino nitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid.
-
The mixture is then heated to reflux for 4-8 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling to room temperature, the solution is neutralized with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
The precipitated 2-amino-2-(3-pyridinyl)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of this compound (Boc Protection)
The protection of the amino group of 3-pyridylglycine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]
Reaction Scheme:
Detailed Protocol:
-
Dissolution and Basification:
-
2-Amino-2-(3-pyridinyl)acetic acid (1.0 equivalent) is suspended in a mixture of water and a suitable organic solvent such as dioxane or tetrahydrofuran (THF).
-
A base, such as sodium hydroxide or triethylamine (2.0-2.5 equivalents), is added to the suspension to deprotonate the amino group and facilitate its dissolution.
-
-
Addition of Boc Anhydride:
-
Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is added to the reaction mixture, which is then stirred vigorously at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), the organic solvent is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc anhydride and byproducts.
-
The aqueous layer is then acidified with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of 3-4, resulting in the precipitation of the N-Boc protected amino acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents | Solvent System | Typical Yield (%) | Purity (%) |
| 1 | 3-Pyridinecarboxaldehyde | NH₄Cl, NaCN, HCl | Water | 60-75 | >95 |
| 2 | 2-Amino-2-(3-pyridinyl)acetic acid | (Boc)₂O, NaOH or TEA | Dioxane/Water or THF/Water | 85-95 | >97[5] |
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression of functional group transformations, as illustrated in the workflow diagram. The Strecker synthesis provides a convergent approach to the α-amino acid core, while the subsequent Boc protection selectively masks the reactive amino group, preparing the molecule for further use in multi-step synthetic campaigns.
Caption: Logical relationships in the synthetic steps.
Conclusion
The synthesis of this compound via the Strecker synthesis followed by Boc protection is a robust and well-established method. This guide provides the necessary details for researchers and professionals in the field of drug development to successfully synthesize this important building block. The provided protocols and data serve as a foundation for the practical application of this synthetic route.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. This compound | 347187-29-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of Boc-3-pyridyl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-3-pyridyl-acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 3-pyridylacetic acid, alongside predicted values and generalized experimental protocols. This information is crucial for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior in various experimental settings.
Physicochemical Properties
| Property | Boc-3-pyridyl-acetic acid (Predicted) | 3-Pyridylacetic acid (Experimental/Predicted) |
| Molecular Formula | C₁₂H₁₅NO₄ | C₇H₇NO₂ |
| Molecular Weight | 237.25 g/mol | 137.14 g/mol |
| Melting Point | Not available | 140 - 146 °C[1] |
| Boiling Point | 357.4 ± 15.0 °C | 301.6 ± 17.0 °C |
| pKa (Strongest Acidic) | 4.65 ± 0.10[2] | 3.61[3] |
| pKa (Strongest Basic) | Not available | 4.97[3] |
| Water Solubility | Not available | 58.3 g/L (Predicted)[3] |
| logP | Not available | -0.59 to 0.43 (Predicted)[3] |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physicochemical properties of organic acids like Boc-3-pyridyl-acetic acid.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating oil (for Thiele tube method)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.
-
Digital Apparatus: The capillary tube is inserted into the designated slot in the heating block.
-
-
Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. A narrow melting range (0.5-2 °C) typically indicates a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed amount of the acidic compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility.
-
Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized base solution.
-
Titration: The base is added in small, known increments. After each addition, the solution is stirred until the pH reading stabilizes, and the pH and the total volume of base added are recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid (pH = pKa).
Solubility Determination
Solubility is a fundamental property that influences a compound's bioavailability and formulation.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvents).
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol and water (or a suitable buffer)
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis)
Procedure (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a pyridylacetic acid derivative, which is applicable to Boc-3-pyridyl-acetic acid.
Caption: General workflow for the synthesis and purification of Boc-3-pyridyl-acetic acid.
Metabolic Pathway of Nicotine to 3-Pyridylacetic Acid
While no specific signaling pathways involving Boc-3-pyridyl-acetic acid have been identified, its parent compound, 3-pyridylacetic acid, is a known metabolite of nicotine.[4][5][6][7] The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of nicotine to 3-pyridylacetic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-N-Boc-3-pyrrolidineacetic acid price,buy (R)-N-Boc-3-pyrrolidineacetic acid - chemicalbook [m.chemicalbook.com]
- 3. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]
- 5. Additional routes in the metabolism of nicotine to 3-pyridylacetate. The metabolism of dihydrometanicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: 2-(Boc-amino)-2-(3-pyridinyl)acetic acid
CAS Number: 347187-29-5
A Core Building Block for Advanced Drug Discovery
This technical guide provides a comprehensive overview of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of DP2 receptor antagonists.
Physicochemical and Spectroscopic Data
This compound is a chiral, non-proteinogenic α-amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it a valuable reagent in peptide synthesis and medicinal chemistry, preventing unwanted side reactions while allowing for controlled coupling chemistries.[1] Its pyridinyl moiety introduces a key structural and functional element, contributing to the biological activity of the final compounds.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 347187-29-5 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-2-(pyridin-3-yl)acetic acid | [3] |
| Appearance | White to yellow solid | [3] |
| Purity | Typically ≥97% | [3][4] |
| Storage Temperature | 0-8 °C | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Key Features |
| ¹H NMR | Characteristic signals for the Boc group (singlet, ~1.4 ppm), the pyridinyl ring protons, and the α-proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyridinyl ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), and aromatic C-H and C=C stretching from the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific peak lists and spectra are often available from commercial suppliers or in patent literature detailing the synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods common in amino acid chemistry. A general and widely applicable method involves the protection of the amino group of the parent amino acid, 2-amino-2-(3-pyridinyl)acetic acid, using di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: Boc Protection of 2-amino-2-(3-pyridinyl)acetic acid
This protocol is a standard procedure for the N-Boc protection of amino acids.
Materials:
-
2-amino-2-(3-pyridinyl)acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-2-(3-pyridinyl)acetic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and by-products.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by crystallization if necessary.
References
- 1. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (C₁₂H₁₆N₂O₄), a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Compound Overview
This compound is a protected amino acid derivative featuring a pyridine ring. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled peptide bond formation and other synthetic manipulations. Its structural features make it a valuable component in the synthesis of complex molecules with potential therapeutic applications.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable due to the compound's polarity, minimizing fragmentation and preserving the molecular ion.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 253.1183 |
| [M+Na]⁺ | 275.1002 |
| [M-H]⁻ | 251.1037 |
| [M+NH₄]⁺ | 270.1448 |
| [M+K]⁺ | 291.0742 |
| [M+H-H₂O]⁺ | 235.1083 |
| [M+HCOO]⁻ | 297.1092 |
Data sourced from predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR spectra.
Table 2: Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.4 | Singlet | 9H |
| α-CH | ~5.2 - 5.5 | Singlet/Doublet | 1H |
| Pyridine H-2, H-6 | ~8.5 - 8.7 | Multiplet | 2H |
| Pyridine H-4 | ~7.7 - 7.9 | Multiplet | 1H |
| Pyridine H-5 | ~7.3 - 7.5 | Multiplet | 1H |
| NH | ~7.0 - 8.0 (broad) | Singlet | 1H |
| COOH | >10.0 (very broad) | Singlet | 1H |
Table 3: Expected ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Boc C(CH₃)₃ | ~28 |
| Boc C (CH₃)₃ | ~80 |
| α-C | ~55 - 60 |
| Pyridine C-2, C-6 | ~148 - 152 |
| Pyridine C-3 | ~135 - 138 |
| Pyridine C-4 | ~123 - 126 |
| Pyridine C-5 | ~133 - 136 |
| Boc C=O | ~155 |
| Carboxylic Acid C=O | ~170 - 175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, carbamate, and aromatic pyridine ring.
Table 4: Expected IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |
| N-H (Amide) | 3200-3400 | Medium | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |
| C=O (Boc) | 1680-1700 | Strong | Stretching |
| C=N, C=C (Pyridine) | 1550-1600 | Medium | Ring Stretching |
| C-O (Carboxylic Acid) | 1200-1300 | Strong | Stretching |
| C-O (Boc) | 1150-1170 | Strong | Stretching |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data described above.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Incorporate a small amount of formic acid (0.1%) into the sample solution to promote protonation for positive ion mode analysis.
Data Acquisition:
-
Ionization Mode: ESI (positive and negative modes).
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas: Nitrogen, at a flow rate appropriate for the instrument.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often suitable for carboxylic acids to observe the exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
The Multifaceted Biological Activities of Pyridinylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinylacetic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their therapeutic potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support ongoing research and drug development efforts.
Enzyme Inhibition
Pyridinylacetic acid derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. Their ability to selectively target enzyme active sites makes them attractive candidates for drug design.
Aromatase and Lyase Inhibition
Derivatives of 4-pyridylacetic acid are recognized inhibitors of the cytochrome P450 enzymes aromatase and lyase (17α-hydroxylase/C17-20 lyase), which are crucial targets in the treatment of hormone-dependent breast and prostate cancers.[1] The inhibitory mechanism is believed to involve the mimicry of steroid substrates, with the pyridinylacetic acid moiety interacting with the enzyme's active site.[1]
Aldose Reductase Inhibition
Aldose reductase is the rate-limiting enzyme in the polyol pathway, and its inhibition is a key strategy for managing diabetic complications.[2] Certain (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have shown potent and selective inhibition of aldose reductase 2 (ALR2).[2]
α-Amylase and Carboxypeptidase A Inhibition
2-pyridylacetic acid and related compounds have demonstrated inhibitory activity against α-amylase and carboxypeptidase A.[3] These enzymes are involved in carbohydrate and protein digestion, respectively, suggesting potential applications in metabolic disorders.
Table 1: Enzyme Inhibitory Activity of Selected Pyridinylacetic Acid Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | Aldose Reductase 2 (ALR2) | 0.789 | [2] |
| 2-pyridylacetic acid | α-Amylase | Not Specified | [3] |
| 2-pyridylacetic acid | Carboxypeptidase A | Not Specified | [3] |
| 4-tert-butyl cyclohexyl ester of 4-pyridylacetic acid | Aromatase | Not Specified | [1] |
| 4-tert-butyl cyclohexyl ester of 4-pyridylacetic acid | Lyase | Not Specified | [1] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridinylacetic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridine Derivatives
| Compound Class | Organism | MIC Value (µg/mL) | Reference |
| Pipemidic acid derivatives | Proteus mirabilis ATCC 12453 | 0.98–7.81 | [4] |
| Pipemidic acid derivatives | Salmonella typhimurium ATCC 14028 | 0.98–7.81 | [4] |
| Pipemidic acid derivatives | Escherichia coli ATCC 25922 | 0.98–3.91 | [4] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 to 2 | [5] |
| 1,3,4-oxadiazoles–pyridines (117a) | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [5] |
| Pyridine carbonitrile derivative (3b) | C. albicans | 25 | [6] |
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer drugs.[7][8] Pyridinylacetic acid derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating potential as a scaffold for the development of new oncology therapeutics.
Table 3: Antiproliferative Activity of Selected Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |
| Pyridine-urea derivative (8e) | MCF-7 (Breast Cancer) | Not Specified (Potent) | [9] |
| Pyridine-urea derivative (8n) | MCF-7 (Breast Cancer) | Not Specified (Potent) | [9] |
| Imidazo[1,2-a]pyrimidine derivative (3d) | MCF-7 (Breast Cancer) | 43.4 | [1] |
| Imidazo[1,2-a]pyrimidine derivative (4d) | MCF-7 (Breast Cancer) | 39.0 | [1] |
| Imidazo[1,2-a]pyrimidine derivative (3d) | MDA-MB-231 (Breast Cancer) | 35.9 | [1] |
| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 | [1] |
Signaling Pathways
The biological effects of pyridinylacetic acid derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more targeted therapies.
Polyol Pathway
The polyol pathway is a two-step metabolic process that converts glucose to fructose.[10][11] Under hyperglycemic conditions, the increased flux through this pathway, driven by aldose reductase, contributes to diabetic complications.[2][12][13][14] Pyridinylacetic acid derivatives that inhibit aldose reductase can effectively modulate this pathway, reducing the accumulation of sorbitol and mitigating its detrimental effects.[2]
Figure 1: Inhibition of the Polyol Pathway by Pyridinylacetic Acid Derivatives.
Arachidonic Acid Metabolism
Arachidonic acid is metabolized via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways to produce a variety of bioactive eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation.[15][16][17] The carboxylate group of some acidic non-steroidal anti-inflammatory drugs (NSAIDs) is known to interact with key residues like Tyr-385 and Ser-530 in the active site of COX enzymes.[17][18] Given their structural similarities, pyridinylacetic acid derivatives may exert anti-inflammatory effects by inhibiting COX enzymes.[19]
Figure 2: Potential Modulation of the Arachidonic Acid Pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[20][21][22] Its dysregulation is implicated in numerous diseases, including cancer.[20][23] Some inhibitors of this pathway feature a pyridinyl moiety.[20] This suggests that pyridinylacetic acid derivatives could potentially modulate this pathway, thereby influencing cell fate.
Figure 3: Potential Modulation of the PI3K/Akt Signaling Pathway.
Experimental Protocols
Synthesis of Pyridinylacetic Acid Derivatives
A variety of synthetic routes to pyridinylacetic acid derivatives have been reported. A convenient one-pot, three-component synthesis is described below.[3]
General Procedure for Three-Component Synthesis: [3]
-
Activation of Pyridine-N-oxide: In a reaction vessel, the substituted pyridine-N-oxide (1 equivalent) is activated with an activating agent (e.g., tosyl chloride).
-
Nucleophilic Substitution: A Meldrum's acid derivative (1 equivalent) is added as a nucleophile, which substitutes the activated pyridine-N-oxide.
-
Ring-Opening and Decarboxylation: The intermediate is then treated with a nucleophile (e.g., an alcohol with a base like potassium tert-butoxide) to induce ring-opening and subsequent decarboxylation, yielding the desired pyridinylacetic acid ester.
Figure 4: General Workflow for Three-Component Synthesis.
In Vitro Enzyme Inhibition Assays
-
Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Letrozole).
-
Reaction Mixture: In a 96-well plate, add the recombinant human aromatase enzyme and the test compound or reference inhibitor.
-
Incubation: Incubate the plate to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add a fluorogenic aromatase substrate.
-
Measurement: Immediately measure the fluorescence in kinetic mode. The rate of fluorescence increase is proportional to the aromatase activity.
-
Calculation: Calculate the percent inhibition relative to a control without an inhibitor and determine the IC50 value.
-
Enzyme Preparation: Use a partially purified aldose reductase from a suitable source (e.g., rat lens).
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound.
-
Enzyme Addition: Add the aldose reductase solution to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Determine the rate of reaction and calculate the percent inhibition and IC50 value.
-
Substrate Preparation: Prepare a starch solution in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a test tube, mix the test compound with the starch solution and pre-incubate.
-
Enzyme Addition: Add α-amylase solution to the mixture and incubate.
-
Stopping the Reaction: Terminate the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid reagent or acetic acid).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 595 nm) to quantify the amount of reducing sugars produced.
-
Calculation: Calculate the percent inhibition and IC50 value by comparing the absorbance of the test sample with that of a control.
Antimicrobial Susceptibility Testing (Broth Microdilution)[25]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Pyridinylacetic acid derivatives represent a promising class of compounds with a wide array of biological activities. Their ability to inhibit key enzymes, combat microbial infections, and suppress cancer cell proliferation highlights their potential for the development of novel therapeutics. The elucidation of their interactions with cellular signaling pathways provides a rational basis for the design of more potent and selective drug candidates. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of pyridinylacetic acid derivatives is warranted to fully realize their clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polyol pathway - Wikipedia [en.wikipedia.org]
- 11. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among the pioneering and enduring strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino functionality of amino acids remains a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the chemistry, application, and experimental protocols involving Boc-protected amino acids, offering a comprehensive resource for professionals in peptide research and drug development.
The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, a characteristic that forms the foundation of the Boc-SPPS strategy. It remains stable under neutral and basic conditions but is readily and selectively removed by moderately strong acids, most commonly trifluoroacetic acid (TFA).
The introduction of the Boc group to an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.
The acid-catalyzed deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine of the amino acid. The reactive tert-butyl cation necessitates the use of "scavengers" during deprotection to prevent unwanted side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan, methionine, and cysteine.[1][2][3][4]
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc-SPPS methodology, originally developed by Bruce Merrifield, involves a cyclical process of deprotection, neutralization, and coupling, all while the growing peptide chain is anchored to an insoluble resin support.[5][6] This approach simplifies purification at each step, as excess reagents and byproducts are removed by simple filtration and washing.
A typical Boc-SPPS cycle consists of the following key stages:
-
Resin Swelling: The solid support, typically a Merrifield resin for C-terminal acids or a BHA/MBHA resin for C-terminal amides, is swollen in a suitable solvent like dichloromethane (DCM).[7][8]
-
Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed using a solution of TFA in DCM.[9][10]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).[3][8]
-
Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.[][12]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This iterative process is repeated until the desired peptide sequence is assembled.
Experimental Protocols
Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol is a reliable method for esterifying the first Boc-amino acid to a chloromethylated polystyrene resin (Merrifield resin), minimizing racemization.
Materials:
-
Boc-amino acid
-
Ethanol (EtOH)
-
Deionized water
-
2 M Cesium Carbonate (Cs₂CO₃) solution
-
Dioxane
-
Merrifield resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Potassium Iodide (KI) (optional catalyst)
Procedure:
-
Prepare the Cesium Salt:
-
Dissolve the Boc-amino acid in a mixture of EtOH (2 mL/mmol) and water (0.5 mL/mmol).[13]
-
Adjust the pH to 7.0 by adding 2 M aqueous Cs₂CO₃ solution.[7][13]
-
Evaporate the solution to dryness under reduced pressure.
-
Add dioxane and evaporate to dryness again to remove residual water. Repeat this step.[7][13]
-
-
Resin Preparation and Attachment:
-
Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.[7][13]
-
Dissolve the dried Boc-amino acid cesium salt (1.2 equivalents relative to resin substitution) in DMF.[13]
-
Add the cesium salt solution to the swollen resin. For catalysis, 0.1 equivalents of KI can be added.[7][13]
-
Heat the reaction mixture at 50°C overnight with agitation.[3][7][13]
-
-
Washing and Drying:
Standard Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of a Boc-amino acid to the growing peptide chain.
Materials:
-
Peptide-resin
-
DCM
-
TFA
-
Diisopropylethylamine (DIEA)
-
Boc-amino acid
-
Coupling reagent (e.g., HBTU, DIC)
-
HOBt (if using DIC)
-
DMF
-
Isopropanol (IPA)
Procedure:
-
Boc Deprotection:
-
Neutralization:
-
Coupling (using HBTU):
-
In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Once the coupling is complete (monitored by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[14]
-
In Situ Neutralization Protocol
This streamlined protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" or aggregation-prone sequences.[15][16]
Procedure:
-
Boc Deprotection:
-
Perform the deprotection step as described in the standard protocol (3.2.1).
-
After deprotection, wash the resin with DCM and then DMF.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid with a coupling reagent (e.g., HBTU) in DMF.
-
Add the activated Boc-amino acid solution and DIEA directly to the TFA salt of the peptide-resin.
-
Agitate the mixture for 10-60 minutes.[16]
-
-
Washing:
-
Wash the resin as described in the standard protocol (3.2.4).
-
Quantitative Data Summary
The efficiency of Boc-SPPS is influenced by various factors, including the choice of coupling reagents and deprotection conditions.
| Parameter | Standard Neutralization | In Situ Neutralization | Reference(s) |
| Cycle Time | Longer | Shorter (15-19 min) | [15][16] |
| Solvent Consumption | Higher | Lower | [15] |
| Efficiency for "Difficult" Sequences | Lower | Higher | [15][16] |
| Risk of Aggregation | Higher | Lower | [15] |
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations | Reference(s) |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low with HOBt | Byproduct (DCU/DIU) can be problematic. | [12][17] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low with HOBt | Very efficient reagents. | [12] |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings. | [17] |
| COMU | Uronium/Aminium | Very Fast | Very High | Low | Good solubility and safer profile. | [12][17] |
| Parameter | 55% TFA in DCM | 100% (Neat) TFA | Reference(s) |
| Deprotection Time | 30 minutes | 5 minutes | [10] |
| Average Peptide Purity | Higher (by ~9%) | Lower | [10] |
| Primary Side Product | - | Omission of the second amino acid residue | [10] |
| Resin Swelling | Adequate | Potentially insufficient | [10] |
Final Cleavage from the Resin
The final step in Boc-SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[18][19][20]
HF Cleavage
HF is a highly effective but hazardous reagent that requires specialized equipment.[18] A "low-high" HF procedure is often employed to minimize side reactions.[2][19]
-
Low HF Step: A mixture of low concentration HF in dimethyl sulfide (DMS) is used to remove more acid-labile side-chain protecting groups via an SN2 mechanism, which reduces the formation of damaging carbocations.[2][18]
-
High HF Step: Neat anhydrous HF is then used to cleave the peptide from the resin and remove the remaining, more robust protecting groups.[2][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. | Semantic Scholar [semanticscholar.org]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unnatural Pyridyl Amino Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy for modulating their pharmacological properties. Among these, pyridyl amino acids, which feature a pyridine ring in their side chain, have emerged as particularly valuable building blocks. The pyridine moiety, a bioisostere of a phenyl ring, introduces unique electronic and structural features that can enhance a peptide's potency, selectivity, metabolic stability, and solubility. This technical guide provides a comprehensive overview of the synthesis, application, and biological activity of unnatural pyridyl amino acids in the context of drug discovery, with a focus on pyridylalanine isomers.
Synthesis of Fmoc-Protected Pyridylalanines
The efficient synthesis of Fmoc-protected pyridylalanine monomers is crucial for their incorporation into peptides via solid-phase peptide synthesis (SPPS). A common synthetic route involves the enantioselective synthesis of the amino acid followed by Fmoc protection.
Experimental Protocol: Asymmetric Synthesis of β-(Pyridyl)-α-amino Acids
A representative method for the asymmetric synthesis of β-pyridyl-α-amino acids involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.
Materials:
-
tert-butyl 3-(pyridin-3-yl)acrylate
-
(R)-N-benzyl-N-(α-methylbenzyl)amine
-
n-butyllithium
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of (R)-N-benzyl-N-(α-methylbenzyl)amine in dry THF is cooled to -78 °C under an inert atmosphere.
-
n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form the lithium amide.
-
A solution of tert-butyl 3-(pyridin-3-yl)acrylate in dry THF is added dropwise to the lithium amide solution at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired β-amino ester.
-
Subsequent deprotection of the chiral auxiliary and N-protection with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) yields the target Fmoc-L-3-pyridylalanine.
Table 1: Representative Yields for Pyridyl Amino Acid Synthesis
| Step | Product | Typical Yield |
| Conjugate Addition | tert-butyl 3-((R)-benzyl((R)-1-phenylethyl)amino)-3-(pyridin-3-yl)propanoate | 80-90% |
| Deprotection & Fmoc Protection | Fmoc-L-3-pyridylalanine | 70-85% |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected pyridylalanines are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates a typical workflow for the incorporation of a pyridylalanine residue into a peptide chain on a solid support.
Experimental Protocol: SPPS Cycle for Pyridylalanine Incorporation
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-L-pyridylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.
-
Coupling: The Fmoc-L-pyridylalanine (3 eq.) is pre-activated with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated with cold diethyl ether, and the solid is collected by centrifugation, washed, and dried. The peptide is then purified by reverse-phase HPLC.
Applications and Biological Activity
The incorporation of pyridylalanine residues has been shown to be a successful strategy for improving the drug-like properties of therapeutic peptides.
Case Study 1: Glucagon Analogues for Enhanced Solubility
Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor aqueous solubility and a tendency to aggregate. The replacement of aromatic residues with 3- and 4-pyridylalanine (3-Pal and 4-Pal) has been shown to significantly improve these properties while maintaining biological activity.
Table 2: Physicochemical and In Vitro Activity of Glucagon Analogues
| Peptide | Sequence Modification | Solubility at pH 7.4 (mg/mL) | In Vitro Potency (EC₅₀, nM) |
| Native Glucagon | - | < 0.05 | 0.3 ± 0.1 |
| Analogue 1 | [3-Pal⁶,¹⁰,¹³, Aib¹⁶]Gcg | > 2.0 | 0.5 ± 0.2 |
| Analogue 2 | [4-Pal¹⁰, Aib¹⁶]Gcg | > 1.5 | 0.4 ± 0.1 |
Data synthesized from publicly available research.
Case Study 2: Somatostatin Receptor Antagonists for Cancer Imaging and Therapy
Radiolabeled somatostatin analogues are used for the diagnosis and treatment of neuroendocrine tumors, which overexpress somatostatin receptors (SSTRs). The introduction of pyridylalanine isomers into SSTR antagonists can modulate their binding affinity and subtype selectivity.
Table 3: Binding Affinities of Pyridylalanine-Containing Somatostatin Antagonists for SSTR2
| Peptide | Modification at Position 3 | IC₅₀ (nM) |
| LM3 (control) | Tyr³ | 0.73 ± 0.15 |
| Analogue 3 | 2-Pal³ | 1.8 ± 0.3 |
| Analogue 4 | 3-Pal³ | 1.9 ± 0.2 |
| Analogue 5 | 4-Pal³ | 0.8 ± 0.1 |
Data synthesized from publicly available research.
Experimental Protocol: In Vitro Receptor Binding Assay
Materials:
-
Cell membranes expressing the target receptor (e.g., SSTR2)
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)
-
Unlabeled competitor peptides (pyridylalanine analogues and control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides in the assay buffer.
-
The incubation is carried out at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, which have been pre-soaked in a wash buffer.
-
The filters are washed to remove unbound radioligand.
-
The amount of bound radioactivity on the filters is quantified using a gamma or scintillation counter.
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
Mechanism of Action: Modulation of GPCR Signaling
Many therapeutic peptides, including glucagon and somatostatin analogues, exert their effects by binding to G protein-coupled receptors (GPCRs). The incorporation of pyridylalanine can influence the peptide's interaction with the receptor, thereby modulating downstream signaling pathways.
Signaling Pathway: Gs-Coupled GPCR (e.g., Glucagon Receptor)
The glucagon receptor is a Gs-coupled GPCR. The binding of a glucagon analogue containing pyridylalanine can enhance receptor activation, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Conclusion
Unnatural pyridyl amino acids are versatile tools in the design of peptide-based drugs. Their unique properties can be leveraged to overcome common challenges in peptide drug development, such as poor solubility and metabolic instability. The synthetic accessibility of Fmoc-protected pyridylalanines allows for their straightforward incorporation into peptides using standard SPPS methodologies. As demonstrated by the case studies of glucagon and somatostatin analogues, the strategic placement of pyridylalanine residues can lead to peptides with enhanced physicochemical properties and potent biological activity. A thorough understanding of the synthesis, incorporation, and biological effects of these valuable building blocks is essential for researchers in the field of peptide drug discovery.
Stability of Boc protecting group under acidic conditions
An In-depth Technical Guide to the Stability of the Boc Protecting Group Under Acidic Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is essential for constructing complex molecular architectures.[1] Among the most versatile and widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group.[1][2] Its popularity is rooted in its straightforward installation, stability across a broad spectrum of reaction conditions, and its facile, selective removal under acidic conditions.[1][3]
The Boc group's defining characteristic is its stability in basic, nucleophilic, and reductive environments, which makes it orthogonal to many other common protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[1][3][4][5][6] However, the Boc group is notably labile to acid, a feature that is the cornerstone of its utility, allowing for its selective cleavage.[3] This guide offers a comprehensive exploration of the Boc protecting group's stability under various acidic conditions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support its effective implementation in research and development.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a well-understood process that proceeds through a specific, multi-step mechanism.[2][7]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][8][9][10]
-
Fragmentation: This protonation is followed by the fragmentation of the protonated intermediate. This step results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][7][8][9][10]
-
Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[7][8][9][10]
-
Cation Fate: The resulting tert-butyl cation can be neutralized in several ways: it can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or potentially polymerize.[2][8]
Due to the formation of CO2 gas, it is critical that Boc deprotection reactions are not performed in a closed system.[8]
Caption: Acid-catalyzed Boc deprotection mechanism.
Quantitative Data: Stability Under Various Acidic Conditions
The rate and efficiency of Boc deprotection are highly dependent on the choice of acid, its concentration, the solvent, and the substrate itself. Strong acids are generally required for efficient cleavage at room temperature.[11] The following table summarizes typical conditions for the removal of the Boc group using common acidic reagents.
| Acid Reagent | Typical Concentration | Common Solvents | Temperature (°C) | Typical Reaction Time | Yield & Purity Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) or neat[3][12] | Dichloromethane (DCM)[3][12] | Room Temp | 30 min - 3 hours[3][12] | Typically high to quantitative yields. The resulting TFA salt can sometimes be oily and difficult to crystallize.[12][13] |
| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate[2][12] | Dioxane, Ethyl Acetate, Methanol[12] | Room Temp | 30 min - 4 hours[2][12] | Typically high to quantitative yields. The hydrochloride salt is often a crystalline solid, which aids in purification.[12][13][14] |
| Sulfuric Acid (H₂SO₄) | Conc. H₂SO₄ in tert-butyl acetate[15] | tert-Butyl Acetate | N/A | N/A | Effective, but less common due to the harshness of the reagent. |
| Methane Sulfonic Acid (MSA) | N/A | Isopropanol (IPA)[16] | N/A | N/A | Kinetics have been shown to have a second-order dependence on acid concentration.[11][16][17] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Ethyl Acetate | 50-60 °C | N/A | A milder, "green" alternative that can yield crystalline tosylate salts.[13][18] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃, SnCl₄) | >1 equivalent | Dichloromethane, Chloroform | Room Temp | Varies | Offer a milder, non-hydrolytic alternative for substrates sensitive to strong protic acids.[7][19] |
Note: Reaction times and yields are substrate-dependent and the conditions listed are general guidelines.
Experimental Protocols
The choice between deprotection methods often depends on the substrate's sensitivity to specific acids and the desired final salt form.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Crystal structure of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonylamino)-2-(pyridin-3-yl)acetic acid, a heterocyclic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. While a definitive crystal structure is not publicly available at the time of this publication, this document compiles essential physicochemical data, detailed protocols for its synthesis and purification, and an exploration of the broader biological context of pyridinylacetic acid derivatives. The information presented is intended to support research and development activities involving this compound and related molecular scaffolds.
Physicochemical Properties
While crystallographic data from single-crystal X-ray diffraction is not currently available in public databases, the following table summarizes key physicochemical properties of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid gathered from various chemical databases and suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [PubChem](--INVALID-LINK-- |
| Molecular Weight | 252.27 g/mol | [PubChem](--INVALID-LINK-- |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-2-(pyridin-3-yl)acetic acid | --INVALID-LINK-- |
| CAS Number | 347187-29-5 | --INVALID-LINK-- |
| Physical Form | White to yellow solid | --INVALID-LINK-- |
| Storage Temperature | 0-8 °C | --INVALID-LINK-- |
| InChI Key | ZHXKLUQXXPIZQU-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Experimental Protocols
The following protocols describe generalized yet detailed methods for the synthesis and purification of Boc-protected amino acids, which are applicable to this compound.
Synthesis of this compound
This procedure outlines the protection of the amino group of 2-amino-2-(3-pyridinyl)acetic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-amino-2-(3-pyridinyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane (or another suitable solvent like acetone)
-
Water
-
1N Sodium hydroxide (NaOH) solution
-
13% Potassium bisulfate (KHSO₄) solution (or dilute HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a four-necked flask, dissolve 2-amino-2-(3-pyridinyl)acetic acid in a mixture of dioxane and water.
-
Cool the solution to approximately 0-5 °C using an ice bath.
-
Slowly add 1N NaOH solution to the reaction mixture while stirring, maintaining the cool temperature.
-
Add Boc₂O to the mixture and allow it to warm to room temperature. Continue stirring for 6-8 hours.
-
After the reaction is complete, adjust the pH of the solution to ~2.0 using a 13% KHSO₄ solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be a colorless or light yellow oil or solid.[2]
Purification by Recrystallization
Boc-protected amino acids, particularly those that are oils or amorphous solids after synthesis, can often be purified and crystallized using the following methods.
This is a standard technique for inducing crystallization.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethyl acetate, ethanol)
-
A "poor" anti-solvent (e.g., hexane, diethyl ether)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and gently heat while stirring until the compound is fully dissolved.
-
Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
This method is particularly useful if the product "oils out" instead of crystallizing directly.
Procedure:
-
Ensure the crude product is free of residual solvent by drying under high vacuum. The result should be a viscous, transparent oil.
-
If available, add a seed crystal of this compound to the oil.
-
Let the mixture stand at room temperature for 10-50 hours, allowing the oil to solidify into a white mass.
-
Add a weak polar solvent, such as a saturated aliphatic hydrocarbon, and break up the solid mass (pulping).
-
Stir the resulting slurry for a period to wash away impurities.
-
Filter the solid, wash with a small amount of the pulping solvent, and dry under reduced pressure to yield the purified, crystalline product.[3]
Biological and Medicinal Context
The pyridine ring is a prominent scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs.[4][5] Pyridine derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[4][5][6]
The incorporation of a pyridine nucleus can enhance the pharmacokinetic properties of a molecule.[7] Specifically, the acetic acid moiety attached to the pyridine ring, as seen in pyridinylacetic acid derivatives, provides a versatile point for chemical modification, making these compounds valuable building blocks in the synthesis of more complex therapeutic agents.[8] While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications in the development of novel therapeutics, particularly as a constrained amino acid for peptide synthesis or as a precursor for small molecule inhibitors.[6][8]
Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision workflow for the recrystallization of Boc-protected amino acids.
References
- 1. Page loading... [guidechem.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. nbinno.com [nbinno.com]
Commercial Suppliers of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid: A Technical Guide
For researchers and professionals in drug development and chemical synthesis, the reliable procurement of high-quality reagents is a critical starting point. This guide provides an in-depth overview of the commercial suppliers of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (CAS No. 347187-29-5), a key building block in medicinal chemistry. This document outlines available suppliers, their product specifications, and relevant technical information to assist in making informed purchasing decisions.
Supplier and Product Overview
The following table summarizes the currently available commercial suppliers for this compound, detailing purity, available quantities, and pricing information. This data has been compiled from publicly available information from the suppliers' websites.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | ADVH97EBD49B | 97% | 250 mg, 1 g, 5 g | $92.00 (250 mg), $207.00 (1 g), $690.00 (5 g)[1] |
| AchemBlock (via Sigma-Aldrich) | ADVH97EBD49B | 97% | 250 mg, 1 g, 5 g | $92.00 (250 mg), $207.00 (1 g), $690.00 (5 g)[1] |
| CymitQuimica | IN-DA003EZJ | 97% | 250 mg, 500 mg, 1 g | €158.00 (250 mg), €193.00 (500 mg), €144.00 (1 g)[2] |
| 10-F447314 | 97% | 250 mg, 1 g | €158.00 (250 mg), €404.00 (1 g)[2] | |
| 3D-XNA18729 | Not Specified | 500 mg, 5 g | €450.00 (500 mg), €1,356.00 (5 g)[2] | |
| Proactive Molecular Research | P273-3011 | 98% | 10 g | Price not specified[3] |
| BLDpharm | Not Specified | Not Specified | Not Specified | Not Specified[4] |
| Acmec Biochemical | Y01065 | Not Specified | Not Specified | Not Specified[5] |
| ChemUniverse | P67611 | 97% | Not Specified | Not Specified[6] |
Experimental Protocols
The quality control and application of this compound often involve standard analytical and synthetic chemistry techniques. Below are generalized protocols for the characterization and use of Boc-protected amino acids.
Quality Control and Characterization of Boc-Protected Amino Acids
The identity and purity of Boc-protected amino acids like this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.[7]
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group, typically around 1.4 ppm. Other expected signals include those from the pyridine ring and the alpha-proton.
-
¹³C NMR Analysis: The spectrum will confirm the presence of all carbons, including the characteristic signals for the carbonyl and the quaternary and methyl carbons of the Boc group.
b) High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Stationary Phase: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak.
c) Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Analysis: The spectrum should show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
General Protocol for Boc Deprotection
The Boc protecting group is labile to acidic conditions.[8][9][]
-
Reagents: A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is commonly used (e.g., 20-50% TFA in DCM).
-
Procedure:
-
Dissolve the Boc-protected amino acid in DCM.
-
Add the TFA solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.
-
Logical Workflow for Reagent Procurement
The process of selecting and procuring a chemical reagent for research and development involves several key steps to ensure the quality and suitability of the material. The following diagram illustrates a typical workflow.
Caption: Workflow for Chemical Reagent Procurement.
References
- 1. This compound | 347187-29-5 [sigmaaldrich.com]
- 2. CAS 347187-29-5: 3-Pyridineacetic acid, a-[[(1,1-dimethyle… [cymitquimica.com]
- 3. proactivemr.com [proactivemr.com]
- 4. 347187-29-5|this compound|BLD Pharm [bldpharm.com]
- 5. 347187-29-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Double BOC protection selective removal method [en.highfine.com]
Methodological & Application
Asymmetric Synthesis of Chiral Pyridylacetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridylacetic acid derivatives are significant structural motifs in medicinal chemistry and drug discovery. Their presence in a wide array of biologically active compounds underscores the importance of efficient and stereoselective synthetic methods. The pyridine ring, a common feature in many pharmaceuticals, combined with a chiral acetic acid side chain, offers a versatile scaffold for interacting with biological targets. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable compounds, focusing on modern catalytic methods that deliver high enantioselectivity and yield. The development of robust asymmetric syntheses is crucial for accessing enantiomerically pure pyridylacetic acid derivatives, enabling the exploration of their therapeutic potential.[1]
Core Synthetic Strategies
The asymmetric synthesis of chiral pyridylacetic acid derivatives can be achieved through several strategic approaches. Key methodologies include:
-
Catalytic Asymmetric Addition to Unsaturated Precursors: This involves the enantioselective addition of nucleophiles to pyridyl-substituted olefins or the addition of organometallic reagents to pyridyl imines.
-
Catalytic Asymmetric Hydrogenation: The reduction of prochiral pyridyl-containing olefins or ketones using chiral catalysts is a powerful tool for establishing the stereocenter.
-
Phase-Transfer Catalysis: This method utilizes chiral phase-transfer catalysts to control the stereochemistry of alkylation reactions on pyridylacetic acid ester enolates.
-
Organocatalysis: The use of small chiral organic molecules to catalyze asymmetric transformations, such as Michael additions, offers a metal-free alternative for the synthesis of chiral pyridylacetic acid derivatives.
These methods provide access to a diverse range of chiral pyridylacetic acid derivatives with high optical purity, which is essential for the development of new therapeutic agents.
Detailed Application Notes and Protocols
Rhodium-Catalyzed Asymmetric Arylation of Pyridyl Imines
This method provides access to chiral diarylmethylamines containing a pyridine moiety, which can be precursors to or are themselves valuable chiral building blocks. The reaction involves the enantioselective addition of an arylboronic acid to a pyridyl imine, catalyzed by a chiral rhodium complex.
Experimental Workflow:
Caption: General workflow for Rh-catalyzed asymmetric arylation.
Detailed Protocol:
A 10 mL Schlenk tube is charged with the pyridyl imine (0.10 mmol, 1.0 equiv), arylboronic acid (0.20 mmol, 2.0 equiv), [RhCl(chiral_ligand)]₂ (e.g., with a chiral diene ligand, 2.5-5 mol%), Na₂CO₃ (0.10 mmol, 1.0 equiv), and ZnCl₂ (20 mol%).[2] The tube is then evacuated and backfilled with argon three times. Dry tetrahydrofuran (THF, 1.0 mL) is added, and the mixture is stirred at 80 °C for 12 hours.[2] After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the chiral diarylmethylamine derivative.[3]
Quantitative Data:
| Entry | Pyridyl Imine | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | N-(pyridin-2-ylmethylene)aniline | Phenylboronic acid | 5 | 95 | 98:2 |
| 2 | N-(pyridin-2-ylmethylene)aniline | 4-Methoxyphenylboronic acid | 5 | 99 | 99:1 |
| 3 | N-(pyridin-2-ylmethylene)aniline | 4-Chlorophenylboronic acid | 2.5 | 92 | 97:3 |
| 4 | N-(pyridin-3-ylmethylene)aniline | Phenylboronic acid | 5 | 88 | 95:5 |
Data is representative and compiled from literature sources.[2]
Asymmetric Hydrogenation of Pyridyl-Containing Olefins
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. For pyridylacetic acid derivatives, this can be achieved by the enantioselective reduction of a corresponding α,β-unsaturated ester precursor.
Catalytic Cycle:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Detailed Protocol:
In a glovebox, a vial is charged with the pyridyl-substituted α,β-unsaturated ester (0.5 mmol), a chiral rhodium catalyst such as [Rh(COD)(ligand)]BF₄ (e.g., with TangPhos, 1 mol%), and degassed solvent (e.g., methanol, 2 mL). The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 50 °C) for 24 hours. After the reaction, the autoclave is cooled and the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral pyridylacetic acid ester.
Quantitative Data:
| Entry | Substrate | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl 2-(pyridin-2-yl)acrylate | [Rh(COD)(TangPhos)]BF₄ | 50 | 50 | >99 | 98 |
| 2 | Ethyl 2-(pyridin-3-yl)acrylate | [Rh(COD)(Et-DuPhos)]BF₄ | 60 | 40 | 98 | 95 |
| 3 | Methyl 2-(pyridin-4-yl)acrylate | [Ir(COD)(P-Phos)]BARF | 50 | 25 | >99 | 99 |
Data is representative and compiled from literature sources.
Phase-Transfer Catalyzed Asymmetric Alkylation
This method is suitable for the α-alkylation of pyridylacetic acid esters. A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, is used to control the stereoselectivity of the reaction between the enolate of the pyridylacetic acid ester and an alkyl halide.
Experimental Workflow:
Caption: General workflow for phase-transfer catalyzed alkylation.
Detailed Protocol:
To a vigorously stirred solution of the pyridylacetic acid ester (1.0 mmol), the alkyl halide (1.2 mmol), and the chiral phase-transfer catalyst (e.g., a cinchonidinium bromide derivative, 10 mol%) in toluene (5 mL) at 0 °C, is added a 50% aqueous solution of sodium hydroxide (2 mL).[4] The reaction mixture is stirred at 0 °C for 18-24 hours. The layers are then separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the enantiomerically enriched α-alkylated pyridylacetic acid ester.[5]
Quantitative Data:
| Entry | Pyridylacetic Acid Ester | Alkyl Halide | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl 2-(pyridin-2-yl)acetate | Benzyl bromide | (S)-N-benzylcinchonidinium bromide | 85 | 92 |
| 2 | tert-Butyl 2-(pyridin-3-yl)acetate | Allyl bromide | (R)-N-anthracenylmethylcinchoninium chloride | 90 | 88 |
| 3 | Ethyl 2-(pyridin-4-yl)acetate | Methyl iodide | (S)-N-(4-trifluoromethylbenzyl)cinchonidinium bromide | 78 | 95 |
Data is representative and compiled from literature sources.[4][5]
Conclusion
The asymmetric synthesis of chiral pyridylacetic acid derivatives is a rapidly evolving field with significant implications for drug discovery and development. The protocols outlined in this document represent robust and versatile methods for accessing these important molecules with high levels of stereocontrol. The choice of synthetic strategy will depend on the specific target molecule and the availability of starting materials and catalysts. Continued innovation in asymmetric catalysis is expected to provide even more efficient and selective routes to this valuable class of compounds in the future.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. uni-giessen.de [uni-giessen.de]
- 5. Asymmetric phase-transfer catalyzed glycolate alkylation, investigation of the scope, and application to the synthesis of (-)-ragaglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid in the Development of Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a significant focus of therapeutic research. A key strategy in designing MMP inhibitors involves the incorporation of a zinc-binding group (ZBG) that can effectively chelate the catalytic zinc ion in the enzyme's active site.[1][2]
This document outlines the potential application of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid as a building block for the synthesis of MMP inhibitors. The pyridine moiety within this amino acid derivative is proposed to function as an effective ZBG.[3] While direct experimental data for inhibitors specifically incorporating this compound is limited in publicly available literature, this document provides detailed protocols and theoretical frameworks based on closely related pyridyl-containing inhibitors. The methodologies described herein are intended to serve as a comprehensive guide for researchers to synthesize and evaluate novel MMP inhibitors based on this scaffold.
Principle of Inhibition
The inhibitory activity of compounds derived from this compound is predicated on the ability of the pyridinyl nitrogen to coordinate with the zinc ion (Zn²⁺) located in the catalytic domain of MMPs. This interaction blocks the active site and prevents the binding and subsequent cleavage of natural ECM substrates. The selectivity of these inhibitors for different MMP isoforms can be modulated by the peptide or peptidomimetic backbone attached to the amino acid, which interacts with the various subsites (S1, S1', S2', etc.) surrounding the catalytic zinc.[4][5]
Data Presentation
| Enzyme Target | IC50 (nM) | Inhibition Constant (Ki) (nM) | Assay Conditions |
| MMP-8 (Neutrophil Collagenase) | 150 | 75 | Fluorogenic substrate, pH 7.5, 37°C |
| MMP-9 (Gelatinase B) | 120 | 60 | Fluorogenic substrate, pH 7.5, 37°C |
| TACE (ADAM-17) | 200 | 100 | Fluorogenic substrate, pH 7.4, 37°C |
Note: This data is illustrative and based on reported activities of L-pyridylalanine-containing inhibitors. Actual values for a specific peptide containing this compound would need to be determined experimentally.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of metalloproteinase inhibitors incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Inhibitor
This protocol details the manual synthesis of a model tripeptide inhibitor using Boc-based solid-phase peptide synthesis (Boc-SPPS).
1.1. Materials and Reagents:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (e.g., Boc-Leu-OH, Boc-Pro-OH)
-
This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA), Methanol (MeOH)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Neutralization Reagent: 10% DIPEA in DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
-
Nitrogen gas for agitation
1.2. Synthesis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zinc-binding groups modulate selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc-Metalloproteinase Inhibitors: Evaluation of the Complex Role Played by the Zinc-Binding Group on Potency and Selectivity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the primary technique for assembling these modified peptides. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of various unnatural amino acids into peptide chains using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Core Principles of SPPS for Unnatural Amino Acids
The fundamental workflow of SPPS for incorporating unnatural amino acids mirrors the iterative cycle used for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and thorough washing to remove excess reagents and byproducts.[1] However, the unique structures of unnatural amino acids often introduce challenges that necessitate modifications to standard protocols. Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can impede coupling reactions, requiring the use of more potent coupling reagents or extended reaction times.[1]
-
Altered Reactivity: The electronic properties of an unnatural amino acid's side chain can influence the reactivity of the α-amino group, potentially requiring adjustments to deprotection and coupling conditions.
-
Protecting Group Strategy: The selection of appropriate side-chain protecting groups is crucial to ensure compatibility with the iterative deprotection and final cleavage steps of Fmoc-based SPPS.[2][3]
General Workflow for SPPS with Unnatural Amino Acids
The following diagram illustrates the general iterative cycle of solid-phase peptide synthesis for incorporating both natural and unnatural amino acids.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of peptides containing unnatural amino acids using the Fmoc/tBu strategy.
Protocol 1: Standard Coupling of a Sterically Unhindered Unnatural Amino Acid
This protocol is suitable for unnatural amino acids with side chains that do not present significant steric bulk.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected natural and unnatural amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[1]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of Oxyma Pure in DMF.
-
Add 3-5 equivalents of DIC and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Incorporation of Sterically Hindered Unnatural Amino Acids (e.g., N-methylated amino acids)
The coupling of sterically hindered unnatural amino acids, such as N-methylated residues, is often challenging and can lead to incomplete reactions.[4] The use of more potent coupling reagents is recommended.
Materials:
-
Same as Protocol 1, with the following additions:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Procedure:
Follow the general procedure of Protocol 1, with the following modification for the Coupling step (Step 3) :
-
Coupling with HATU/HCTU:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-N-methyl amino acid, 3-5 equivalents of HATU (or HCTU), and 6-10 equivalents of DIEA in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.
-
The following diagram illustrates the activation and coupling pathway using HATU.
Caption: Activation and coupling pathway using HATU.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of incorporating unnatural amino acids, especially those that are sterically hindered. The following tables summarize the performance of common coupling reagents.
Table 1: Common Coupling Reagents for SPPS of Unnatural Amino Acids
| Coupling Reagent | Class | Activating Additive | Base | Typical Reaction Time | Notes |
| DIC | Carbodiimide | Oxyma Pure or HOBt | - | 1-2 hours | Cost-effective for standard couplings. |
| HBTU/TBTU | Aminium/Uronium Salt | HOBt (internal) | DIEA | 30-60 minutes | Efficient for most standard and slightly hindered couplings. |
| HCTU | Aminium/Uronium Salt | 6-Cl-HOBt (internal) | DIEA | 20-45 minutes | More reactive than HBTU, good for moderately hindered couplings. |
| HATU | Aminium/Uronium Salt | HOAt (internal) | DIEA | 20-60 minutes | Highly efficient for sterically hindered amino acids, including N-methylated residues.[4][5] |
| PyBOP | Phosphonium Salt | HOBt (internal) | DIEA | 30-60 minutes | Good for hindered couplings, less prone to guanidinylation side reactions. |
| COMU | Aminium/Uronium Salt | Oxyma Pure (internal) | DIEA | 15-40 minutes | High reactivity, considered a safer alternative to HATU.[6] |
Table 2: Comparative Coupling Efficiency for a Hindered N-Methylated Amino Acid
| Coupling Reagent | Coupling Time (hours) | Yield (%) | Purity (%) |
| DIC/Oxyma | 4 | ~60 | ~55 |
| HBTU | 2 | ~85 | ~80 |
| HATU | 2 | >95 | >90 |
| HCTU | 2 | ~92 | ~88 |
| COMU | 1.5 | >95 | >92 |
Note: Yield and purity are representative values and can vary depending on the specific amino acid sequence and reaction conditions.
Challenges and Troubleshooting
The synthesis of peptides containing unnatural amino acids can present several challenges.
-
Aggregation: Hydrophobic peptide sequences are prone to aggregation, which can hinder both coupling and deprotection steps.[7][8] Using "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or using alternative solvents, can mitigate this issue.
-
Incomplete Deprotection: Steric hindrance around the Nα-amino group can lead to incomplete Fmoc removal. Extending the deprotection time or using a stronger base solution (e.g., DBU) may be necessary.
-
Racemization: The risk of racemization is higher with some coupling reagents and under certain conditions. The use of additives like Oxyma Pure or HOAt helps to suppress this side reaction.[9]
Conclusion
The successful solid-phase synthesis of peptides containing unnatural amino acids relies on the careful selection of resins, protecting groups, and coupling reagents tailored to the specific properties of the non-standard residue. By optimizing the reaction conditions and employing robust protocols, researchers can efficiently generate novel peptides with enhanced therapeutic potential. These application notes provide a solid foundation for the synthesis of such modified peptides, enabling further advancements in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of Boc Group from 2-(3-pyridinyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions. In the synthesis of complex molecules, particularly in drug discovery and development, the selective deprotection of the Boc group is a critical step. This document provides detailed application notes and protocols for the deprotection of N-Boc-2-(3-pyridinyl)acetic acid derivatives, a common structural motif in pharmaceutical agents.
The presence of the basic pyridine ring in the substrate introduces specific considerations for the deprotection reaction and subsequent work-up. The acidic conditions typically employed for Boc removal will also protonate the pyridine nitrogen, forming a salt. This can influence the reaction rate, solubility of the product, and the choice of an appropriate work-up procedure. These notes will address these challenges and provide protocols for efficient and clean deprotection.
Data Presentation: Comparison of Common Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. Below is a summary of common acidic reagents for Boc deprotection, with typical conditions and reported yields for various amine substrates. While specific data for 2-(3-pyridinyl)acetic acid derivatives is limited in the literature, the presented data for other N-Boc protected amines, including those with heterocyclic moieties, provides a useful guide for reaction optimization.
| Reagent | Typical Concentration & Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0 to RT | 0.5 - 4 h | >90 | A standard, highly effective method. The product is isolated as a trifluoroacetate salt.[1] |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane | RT | 0.5 - 4 h | >90 | Another common and effective method. The product precipitates as the hydrochloride salt.[2][3][4] |
| Hydrochloric Acid (HCl) | 1 M in Acetic Acid | RT | < 3 h | High | An alternative to dioxane, with the product isolated as the hydrochloride salt. |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric in Ethyl Acetate | 50 - 60 | Variable | Good | A milder alternative that can sometimes provide a crystalline salt. |
| Oxalyl Chloride | 3 equivalents in Methanol | RT | 1 - 4 h | up to 90 | A mild method suitable for substrates with acid-labile groups.[5][6] |
Signaling Pathways and Logical Relationships
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism involving protonation, fragmentation, and decarboxylation.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
The general workflow for the deprotection of a Boc-protected 2-(3-pyridinyl)acetic acid derivative involves the reaction, work-up to isolate the product salt, and an optional neutralization step to obtain the free amine.
Caption: General experimental workflow for Boc deprotection.
Decision Tree for Method Selection
Choosing the appropriate deprotection method is crucial for a successful outcome. This decision tree provides a logical guide for selecting a suitable protocol.
Caption: Decision tree for selecting a Boc deprotection method.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.[1][7]
Materials:
-
N-Boc-2-(3-pyridinyl)acetic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc-2-(3-pyridinyl)acetic acid derivative in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 0.5 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Isolation as Trifluoroacetate Salt): a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Add diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Work-up (Isolation as Free Amine): a. Concentrate the reaction mixture under reduced pressure. b. Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic. c. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful when a crystalline hydrochloride salt is desired.[2][3][4]
Materials:
-
N-Boc-2-(3-pyridinyl)acetic acid derivative
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction: Dissolve the N-Boc-2-(3-pyridinyl)acetic acid derivative in a minimal amount of 1,4-dioxane or suspend it directly in the 4 M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 0.5 to 4 hours. The deprotected product will often precipitate as the hydrochloride salt.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product. b. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the 2-(3-pyridinyl)acetic acid derivative. c. For isolation of the free amine, the hydrochloride salt can be neutralized following the procedure described in Protocol 1, step 5.
Conclusion
The deprotection of the N-Boc group from 2-(3-pyridinyl)acetic acid derivatives is a critical transformation that can be achieved efficiently using standard acidic conditions. The choice of reagent, either TFA in DCM or HCl in dioxane, will depend on the desired final salt form and the presence of other acid-sensitive functionalities. By understanding the reaction mechanism, potential challenges related to the pyridine moiety, and by following the detailed protocols provided, researchers can successfully and reliably deprotect these important building blocks for the advancement of their scientific and drug development endeavors. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining high yields of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Coupling Reactions Involving 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid with primary and secondary amines to form amide bonds. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridinyl moiety in pharmacologically active compounds. The following sections detail common coupling methodologies, present comparative data for various reagents, and provide step-by-step experimental procedures.
Introduction
This compound is a non-canonical amino acid derivative that serves as a valuable scaffold in the synthesis of novel peptides, peptidomimetics, and small molecule drug candidates. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, often leading to enhanced binding affinity and selectivity for biological targets. The Boc (tert-butyloxycarbonyl) protecting group allows for straightforward amide bond formation under standard peptide coupling conditions, followed by facile deprotection under acidic conditions.
Common Coupling Methodologies
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires an activating agent to facilitate the process. Several classes of coupling reagents are routinely employed, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions such as racemization.
Key Classes of Coupling Reagents:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize racemization and improve efficiency, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient and lead to rapid coupling times with minimal side reactions. They are often the reagents of choice for sterically hindered amino acids or challenging coupling partners.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent can significantly impact the yield and purity of the desired amide product. The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a generic primary amine (e.g., benzylamine). Please note that these are representative values and actual results may vary depending on the specific amine and reaction conditions.
| Coupling Reagent Combination | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| EDC / HOBt | DIPEA | DMF | 0 to RT | 12 - 24 | 75 - 90 |
| DCC / HOBt | DIPEA | DCM/DMF | 0 to RT | 12 - 24 | 70 - 85 |
| HATU / HOAt | DIPEA | DMF | 0 to RT | 2 - 6 | 85 - 95 |
| HBTU / HOBt | DIPEA | DMF | 0 to RT | 2 - 8 | 80 - 92 |
| PyBOP | DIPEA | DMF | RT | 4 - 12 | 80 - 90 |
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; DCC: Dicyclohexylcarbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; RT: Room Temperature.
Experimental Protocols
The following are detailed protocols for common amide coupling reactions involving this compound.
Protocol 1: Amide Coupling using HATU/HOAt
This protocol is recommended for its high efficiency and low rate of racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOAt (1.2 eq), and DIPEA (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Coupling: Add HATU (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
This is a cost-effective and widely used method for routine amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Initiation of Coupling: Add EDC hydrochloride (1.2 eq) in one portion to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic phase with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the pure amide.
Visualization of Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for amide coupling and the mechanism of activation.
Caption: General workflow for the coupling of this compound.
Caption: Simplified mechanism of amide bond formation via an activated intermediate.
Application of Pyridylacetic Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The pyridine ring is a common feature in many FDA-approved drugs, and its combination with an acetic acid moiety provides a valuable pharmacophore for interacting with various biological targets.[1][2][3] This document provides an overview of the applications of pyridylacetic acids in drug discovery, with a focus on their roles as enzyme inhibitors and anticancer agents. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
I. Pyridylacetic Acid Derivatives as Enzyme Inhibitors
Pyridylacetic acid derivatives have been extensively explored as inhibitors of various enzymes, playing crucial roles in different therapeutic areas.
A. Cytochrome P450 (CYP) Enzyme Inhibition
Derivatives of pyridylacetic acid are known inhibitors of cytochrome P450 enzymes, such as aromatase and 17α-hydroxylase/C17-20 lyase, which are key targets in the treatment of hormone-dependent cancers like breast and prostate cancer.[4][5]
Quantitative Data: Inhibition of Steroidogenic CYP Enzymes
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate | 17α-hydroxylase/C17-20 lyase | 13 - 90 | [5] |
| 1-Adamantyl 2-methyl-2-(3-pyridyl)propanoate | 17α-hydroxylase/C17-20 lyase | 13 - 90 | [5] |
| 2-Methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate | 17α-hydroxylase/C17-20 lyase | 13 - 90 | [5] |
| Ketoconazole (Reference) | 17α-hydroxylase/C17-20 lyase | 26 - 65 | [5] |
Experimental Protocol: In Vitro CYP450 Inhibition Assay (Fluorogenic)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP450 isoforms using fluorogenic probe substrates.[6]
Materials:
-
Human liver microsomes (HLM)
-
Test compound (pyridylacetic acid derivative)
-
NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)
-
Isoform-specific fluorogenic substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
-
Reference inhibitors (e.g., α-naphthoflavone for CYP1A2, sertraline for CYP2B6)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in phosphate buffer to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Prepare working solutions of human liver microsomes, NADPH regenerating system, and fluorogenic substrates in phosphate buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound dilutions.
-
Include wells for a vehicle control (DMSO) and a positive control (reference inhibitor).
-
Add the human liver microsome solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system and the specific fluorogenic substrate to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Stop Reaction & Read Fluorescence:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or as specified in the kit).
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for determining the IC50 of pyridylacetic acid derivatives against CYP450 enzymes.
B. Kinase Inhibition
Certain pyridylacetic acid derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5]
Quantitative Data: PIM-1 Kinase Inhibition
| Compound Reference | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 4c | PIM-1 | 0.110 | - | [4] |
| 4f | PIM-1 | 0.095 | - | [4] |
Signaling Pathway: PIM-1 Kinase and Apoptosis
Caption: Inhibition of PIM-1 kinase by pyridylacetic acid derivatives leads to apoptosis.
II. Pyridylacetic Acid Derivatives as Anticancer Agents
The antiproliferative activity of pyridylacetic acid derivatives has been demonstrated in various cancer cell lines. Their mechanisms of action often involve cell cycle arrest and induction of apoptosis.[1]
Quantitative Data: Anticancer Activity
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1 | HepG2 | Liver Cancer | 4.5 ± 0.3 | [1] |
| 3 | HL-60 | Leukemia | 0.57 | [7] |
| 4 | Various | Various Cancers | >50% growth inhibition at 10 µM | [7] |
Signaling Pathway: G2/M Arrest and Apoptosis Induction
Caption: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK pathways.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of pyridylacetic acid derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyridylacetic acid derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include wells for a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
III. Synthesis of Pyridylacetic Acid Derivatives
A variety of synthetic routes are available for the preparation of pyridylacetic acid derivatives.[1][8] A common approach involves a three-component synthesis utilizing Meldrum's acid.[1][8]
Experimental Protocol: Three-Component Synthesis of a 2-Pyridylacetic Acid Derivative
This protocol is a generalized example based on the synthesis described by Johnson et al.[1][8]
Materials:
-
Pyridine-N-oxide
-
Meldrum's acid derivative
-
Tosyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
-
Nucleophile (e.g., an alcohol like methanol for ester formation, or an amine for amide formation)
-
Base (e.g., potassium tert-butoxide for esterification)
-
Reaction vessel, stirring apparatus, and standard laboratory glassware
Procedure:
Step 1: Activation and Substitution
-
In a round-bottom flask under an inert atmosphere, dissolve the pyridine-N-oxide and the Meldrum's acid derivative in anhydrous dichloromethane.
-
Add triethylamine to the mixture.
-
Cool the mixture in an ice bath and slowly add a solution of tosyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
Step 2: Nucleophilic Ring-Opening and Decarboxylation
-
For Ester Synthesis:
-
Dissolve the crude intermediate from Step 1 in an appropriate alcohol (e.g., methanol).
-
Add a base such as potassium tert-butoxide.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
For Amide Synthesis:
-
Dissolve the crude intermediate in a suitable solvent like toluene.
-
Add the desired amine.
-
Heat the mixture in a sealed microwave vial (e.g., at 200°C for 20 minutes).
-
After cooling, perform an extractive workup and purify the product.
-
Logical Relationship: Synthesis Strategy
Caption: A three-component strategy for the synthesis of pyridylacetic acid derivatives.
Conclusion
Pyridylacetic acids continue to be a valuable scaffold in the discovery and development of new therapeutic agents. Their synthetic tractability and ability to interact with a wide range of biological targets, including enzymes and proteins involved in key signaling pathways, ensure their continued importance in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile class of compounds further.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Chemoenzymatic Synthesis of Enantiopure Pyridyl Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure pyridyl amino acids are non-canonical amino acids that serve as crucial building blocks in the development of novel pharmaceuticals and peptidomimetics. Their incorporation into peptide sequences can significantly influence biological activity and metabolic stability. Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy for accessing these valuable compounds in high enantiopurity, combining the selectivity of enzymatic transformations with the versatility of chemical synthesis.
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of enantiopure pyridyl amino acids, focusing on enzymatic kinetic resolution and asymmetric synthesis using transaminases.
I. Enzymatic Kinetic Resolution of Pyridylalanines
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This section details the use of proteases for the resolution of racemic N-acyl-pyridylalanine methyl esters.
Data Summary
| Entry | Substrate (Racemic) | Enzyme | Product (Enantiomer) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | N-acetyl-2-pyridylalanine methyl ester | α-Chymotrypsin | N-acetyl-(L)-2-pyridylalanine | 35 | >98 |
| 2 | N-acetyl-3-pyridylalanine methyl ester | α-Chymotrypsin | N-acetyl-(L)-3-pyridylalanine | 36 | >98 |
| 3 | N-acetyl-4-pyridylalanine methyl ester | α-Chymotrypsin | N-acetyl-(L)-4-pyridylalanine | 30 | >98 |
| 4 | N-acetyl-3-pyridylalanine methyl ester | Protamex | (L)-3-pyridylalanine | >99 (for D-ester) | >99 |
Experimental Protocols
Protocol 1: α-Chymotrypsin Catalyzed Kinetic Resolution of N-acetyl-pyridylalanine Methyl Esters [1]
This protocol describes the enantioselective hydrolysis of racemic N-acetyl-pyridylalanine methyl esters to yield the corresponding N-acetyl-(L)-amino acid and the unreacted N-acetyl-(D)-amino ester.
Materials:
-
Racemic N-acetyl-pyridylalanine methyl ester (e.g., 13a, 13b, or 13c as described in the source)[1]
-
α-Chymotrypsin (from bovine pancreas)
-
Phosphate buffer (0.1 M, pH 7.8)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), 1N
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the racemic N-acetyl-pyridylalanine methyl ester (5 mmol) in a mixture of acetone (10 mL) and 0.1 M phosphate buffer (pH 7.8, 40 mL).
-
Add α-chymotrypsin (100 mg) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Separation:
-
Once the reaction reaches approximately 50% conversion (as determined by TLC), stop the reaction by acidifying the mixture to pH 2 with 1N HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to separate the acidic N-acetyl-(L)-amino acid from the neutral N-acetyl-(D)-amino ester.
-
-
Isolation of N-acetyl-(D)-amino ester:
-
The organic layer containing the N-acetyl-(D)-amino ester is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure N-acetyl-(D)-amino ester.[1]
-
-
Isolation of N-acetyl-(L)-amino acid:
-
Acidify the aqueous NaHCO₃ layer to pH 2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-acetyl-(L)-amino acid.[1]
-
The product can be further purified by recrystallization.[1]
-
Protocol 2: Protamex® Catalyzed Resolution of N-acetamido-3-pyridylalanine Ester [2][3]
This method employs the broad-specificity protease Protamex for the resolution of N-acetamido-3-pyridylalanine esters, offering high enantioselectivity.[2][3]
Materials:
-
Racemic N-acetamido-3-pyridylalanine ester
-
Protamex®
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend the racemic N-acetamido-3-pyridylalanine ester in phosphate buffer (pH 7.5).
-
Add Protamex® to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
-
Product Isolation:
-
Upon reaching approximately 50% conversion, acidify the reaction mixture with 1 M HCl.
-
Extract the mixture with ethyl acetate to recover the unreacted (D)-ester.
-
The aqueous layer contains the (L)-amino acid, which can be isolated by standard procedures such as ion-exchange chromatography or crystallization.
-
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution of pyridylalanines.
II. Asymmetric Synthesis using ω-Transaminases
Asymmetric synthesis via transamination involves the stereoselective transfer of an amino group from a donor molecule to a prochiral keto acid, catalyzed by a transaminase enzyme. This approach directly yields the enantiopure amino acid.
Data Summary
| Enzyme Type | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |
| (R)-selective ω-Transaminase | 1-(4-chloropyridin-2-yl)ethan-1-one | Isopropylamine | (R)-1-(4-chloropyridin-2-yl)ethan-1-amine | >99 | >99 |
| (S)-selective ω-Transaminase | 1-(4-chloropyridin-2-yl)ethan-1-one | L-Alanine | (S)-1-(4-chloropyridin-2-yl)ethan-1-amine | >99 | >99 |
Note: The data above relates to the synthesis of pyridylalkylamines, a closely related class of compounds, demonstrating the applicability of transaminases for creating chiral centers on pyridyl scaffolds.[4]
Experimental Protocol
Protocol 3: ω-Transaminase Catalyzed Asymmetric Amination of a Prochiral Ketone [4][5][6]
This protocol outlines a general procedure for the asymmetric synthesis of a chiral pyridyl amine using an ω-transaminase. The corresponding amino acid can be obtained from a pyridyl keto-acid precursor.
Materials:
-
Prochiral pyridyl ketone (e.g., 1-(4-chloropyridin-2-yl)ethan-1-one)
-
ω-Transaminase (either (R)- or (S)-selective)
-
Amine donor (e.g., L-alanine or isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
-
Lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) for cofactor recycling (optional)
-
NADH/NAD⁺ (optional, for cofactor recycling)
-
Glucose (optional, for cofactor recycling)
Procedure:
-
Reaction Mixture Preparation:
-
In a temperature-controlled vessel, prepare a buffer solution containing the amine donor (e.g., 1 M L-alanine) and pyridoxal-5'-phosphate (1 mM).
-
Add the ω-transaminase (e.g., 1-5 mg/mL).
-
If using a cofactor recycling system, add LDH, GDH, NAD⁺, and glucose.
-
Dissolve the prochiral pyridyl ketone substrate in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture to a final concentration of 10-50 mM.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC by measuring the decrease in the ketone substrate and the formation of the amine product.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and adjusting the pH to basic (e.g., pH > 10) with NaOH to extract the amine product.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
The crude product can be purified by chromatography or crystallization to yield the enantiopure pyridyl amine.
-
Signaling Pathway Diagram
Caption: Asymmetric synthesis of pyridyl amino acids via transamination.
Conclusion
The chemoenzymatic routes presented here offer efficient and highly selective methods for the synthesis of enantiopure pyridyl amino acids. The choice between kinetic resolution and asymmetric synthesis will depend on factors such as the availability of the starting materials (racemic amino acid vs. keto acid precursor) and the desired enantiomer. These protocols provide a solid foundation for researchers in academia and industry to produce these valuable building blocks for drug discovery and development.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. An Enzymatic Method to Obtain Enantiopure 3-Pyridyl and Substituted Phenyl Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Three-Component Synthesis of Pyridylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylacetic acid derivatives are significant structural motifs found in a wide array of pharmaceutical compounds and are crucial intermediates in drug discovery and development.[1] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. Three-component reactions (3CR) offer a convergent and atom-economical approach to construct complex molecules from simple starting materials in a single synthetic operation. This document provides detailed application notes and experimental protocols for the synthesis of pyridylacetic acid derivatives via a robust three-component reaction strategy.
Three-Component Synthesis via Arylation/Decarboxylative Substitution of Meldrum's Acid
A convenient and efficient three-component synthesis of substituted pyridylacetic acid derivatives has been developed, centering on the dual reactivity of Meldrum's acid derivatives.[1][2][3][4][5] This method involves the reaction of a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile in a one-pot sequence. The Meldrum's acid derivative initially acts as a nucleophile, substituting onto an activated pyridine-N-oxide. Subsequently, it functions as an electrophile, undergoing ring-opening and decarboxylation upon the addition of a nucleophile to yield the desired pyridylacetic acid derivative.[1][2][3] This approach avoids the need for metal catalysts or pre-formed enolates.[1]
Reaction Mechanism Workflow
The reaction proceeds through a sequential addition and rearrangement mechanism.
Caption: Reaction mechanism for the three-component synthesis of pyridylacetic acid derivatives.
Experimental Protocol
General Procedure for the Three-Component Synthesis of Methyl 2-(Pyridin-4-yl)propanoate (3a): [1][2]
-
To a solution of pyridine-N-oxide (1a, 1.1 equiv.) and 5-methyl Meldrum's acid (2a, 1.0 equiv.) in ethyl acetate (0.2 M) is added triethylamine (2.1 equiv.) followed by tosyl chloride (1.1 equiv.).
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in methanol (2.5 M), and sodium methoxide (2.2 equiv.) is added.
-
The mixture is stirred at room temperature for 2-6 hours, monitoring by TLC until the reaction is complete.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Note: The scope of the nucleophile can be expanded to include other alcohols (with KOtBu in THF), organometallic reagents (e.g., Grignard reagents), and amines (in toluene under microwave irradiation).[1][2][3]
Data Presentation
The following tables summarize the yields of various pyridylacetic acid derivatives synthesized using this three-component method.
Table 1: Scope of the Pyridine-N-oxide [1][2]
| Entry | Pyridine-N-oxide | Product | Yield (%) |
| 1 | Pyridine-N-oxide | Methyl 2-(pyridin-4-yl)propanoate (3a) | 63 |
| 2 | 2-Methylpyridine-N-oxide | Methyl 2-(2-methylpyridin-4-yl)propanoate (3b) | 58 |
| 3 | 3-Methylpyridine-N-oxide | Methyl 2-(3-methylpyridin-4-yl)propanoate (3c) | 65 |
| 4 | 4-Methylpyridine-N-oxide | Methyl 2-(4-methylpyridin-2-yl)propanoate (3d) | 71 |
| 5 | 4-Ethylpyridine-N-oxide | Methyl 2-(4-ethylpyridin-2-yl)propanoate (3e) | 68 |
| 6 | 4-Phenylpyridine-N-oxide | Methyl 2-(4-phenylpyridin-2-yl)propanoate (3f) | 75 |
Table 2: Scope of the Meldrum's Acid Derivative [1][2][6]
| Entry | R in 5-R-Meldrum's Acid | Product | Yield (%) |
| 1 | H | Methyl 2-(pyridin-4-yl)acetate (3k) | 29 |
| 2 | Ethyl | Methyl 2-(pyridin-4-yl)butanoate (3l) | 62 |
| 3 | n-Propyl | Methyl 2-(pyridin-4-yl)pentanoate (3m) | 65 |
| 4 | Isopropyl | Methyl 3-methyl-2-(pyridin-4-yl)butanoate (3n) | 58 |
| 5 | Phenyl | Methyl 2-phenyl-2-(pyridin-4-yl)acetate (3q) | 52 |
Table 3: Scope of the Nucleophile [1][3]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Benzyl alcohol/KOtBu | Benzyl 2-(4-methylpyridin-2-yl)propanoate (3t) | 65 |
| 2 | Allyl alcohol/KOtBu | Allyl 2-(4-methylpyridin-2-yl)propanoate (3u) | 69 |
| 3 | iBuMgBr | 3-Methyl-1-(4-methylpyridin-2-yl)butan-2-one (3v) | 39 |
| 4 | Benzylamine | N-Benzyl-2-(4-methylpyridin-2-yl)propanamide (3w) | 78 |
| 5 | Indoline | 1-(Indolin-1-yl)-2-(4-methylpyridin-2-yl)propan-1-one (3ab) | 67 |
Application in Drug Discovery
This three-component synthesis provides a powerful tool for generating libraries of pyridylacetic acid derivatives for screening in drug discovery programs. The ability to vary all three components—the pyridine-N-oxide, the Meldrum's acid, and the nucleophile—allows for the rapid exploration of chemical space around this important scaffold. The synthesized compounds can be evaluated for a wide range of biological activities.
Conclusion
The described three-component synthesis offers a highly efficient, versatile, and scalable method for the preparation of a diverse range of pyridylacetic acid derivatives. The detailed protocols and tabulated data provide a valuable resource for researchers in medicinal chemistry and drug development to accelerate their research programs.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Pyridyl-Containing Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of pyridyl-containing amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is Boc deprotection of pyridyl-containing amino acids often problematic?
A1: The primary issue arises from the basic nature of the pyridine ring. The nitrogen atom in the pyridine ring can be protonated by the acid (e.g., trifluoroacetic acid, TFA) used for deprotection. This protonation reduces the effective concentration of the acid available to cleave the Boc group from the alpha-amino group, leading to incomplete deprotection.[1] Consequently, harsher conditions, such as higher acid concentrations or longer reaction times, are often required compared to other amino acids.[1]
Q2: What are the standard conditions for Boc deprotection, and how should they be modified for pyridyl-containing amino acids?
A2: Standard conditions for Boc deprotection in solid-phase peptide synthesis (SPPS) typically involve treating the peptide-resin with a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[1] For amino acids containing a pyridyl group, it is advisable to increase the TFA concentration to 50% or higher and/or extend the reaction time, while carefully monitoring the reaction's progress.[1]
Q3: How can I confirm the complete removal of the Boc group?
A3: For solid-phase synthesis, the Kaiser test (or ninhydrin test) is a common qualitative method to detect the presence of free primary amines, indicating successful deprotection.[1] A positive test results in an intense blue color. For more quantitative analysis in both solid-phase and solution-phase synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective. LC-MS can confirm the disappearance of the Boc-protected peptide's mass and the appearance of the deprotected product's mass.[1]
Q4: What are the potential side reactions during the Boc deprotection of a peptide containing a pyridyl amino acid?
A4: Besides incomplete deprotection, a significant side reaction is the alkylation of nucleophilic residues (such as tryptophan or methionine) by the tert-butyl cation generated during the cleavage of the Boc group.[1] While the pyridine ring itself is generally not susceptible to tert-butylation, the use of scavengers in the deprotection cocktail is highly recommended to prevent modification of other sensitive residues.[1]
Q5: Are there alternative methods for Boc deprotection that are milder and more suitable for sensitive peptides containing pyridyl amino acids?
A5: Yes, several alternative methods can be employed for milder Boc deprotection. These include using 4M HCl in dioxane, which is often effective at 0°C.[2] Other reported methods for acid-labile compounds include using trimethylsilyl iodide (TMSI) or zinc bromide.[3] For certain substrates, thermal deprotection by heating in a suitable solvent like dioxane may also be an option.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom:
-
Negative or weak Kaiser test result.
-
LC-MS analysis shows a significant peak corresponding to the Boc-protected peptide.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA in the deprotection solution (e.g., from 25% to 50% or higher in DCM).[1] |
| Inadequate Reaction Time | Extend the deprotection reaction time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hr, 2 hr) using LC-MS or the Kaiser test.[1] |
| Poor Resin Swelling (for SPPS) | Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) before adding the deprotection reagent to allow efficient access of the acid to the peptide chains.[1] |
| Reagent Degradation | Use fresh, high-purity TFA, as it can absorb moisture over time, reducing its effectiveness. |
Issue 2: Observation of Unexpected Side Products
Symptom:
-
LC-MS analysis shows peaks with unexpected masses in addition to the desired product and starting material.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Alkylation by tert-butyl cations | Add scavengers to the deprotection cocktail to quench the tert-butyl cations formed. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] |
| Premature Cleavage of Other Acid-Labile Protecting Groups | If the peptide contains other protecting groups sensitive to the harsh acidic conditions required for deprotecting the pyridyl-containing amino acid, consider using an alternative, milder deprotection method (see FAQ 5). Alternatively, a different protecting group strategy for the pyridyl nitrogen might be necessary. |
| Diketopiperazine Formation | This is more likely if the pyridyl-containing amino acid is at the N-terminus of a dipeptide attached to the resin. This side reaction can be minimized by using specific coupling reagents or by carefully controlling the neutralization step after deprotection. |
Experimental Protocols
Standard Boc Deprotection Protocol for Pyridyl-Containing Amino Acids (SPPS)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Treat the resin with the 50% TFA/DCM solution for 30-60 minutes with gentle agitation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (v/v) for 1-2 minutes.
-
Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Monitoring Deprotection with the Kaiser Test
-
Take a small sample of the peptide-resin (a few beads).
-
Wash the beads thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 3-5 minutes.
-
A deep blue color on the beads indicates the presence of free primary amines (complete deprotection), while yellow or no color change indicates incomplete deprotection.
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues encountered during the Boc deprotection of pyridyl-containing amino acids.
References
Technical Support Center: Synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically a multi-step process. A common route involves a Strecker synthesis to form the α-amino nitrile, followed by hydrolysis to the α-amino acid, and subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a three-step synthesis starting from 3-pyridinecarboxaldehyde. The first step is a Strecker amino acid synthesis to produce 2-amino-2-(3-pyridinyl)acetonitrile. This is followed by hydrolysis of the nitrile to form the corresponding amino acid. The final step is the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).
Q2: Why is the yield of my Boc protection step low?
The amino group of 2-amino-2-(3-pyridinyl)acetic acid can exhibit reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring.[1] This can make the Boc protection reaction sluggish. To improve the yield, consider using a catalyst like 4-(dimethylamino)pyridine (DMAP) or a stronger base.[2]
Q3: My final product is an oil and difficult to purify. What can I do?
"Oiling out" is a common issue with Boc-protected amino acids.[1] If recrystallization is challenging, one effective method is to convert the oily product into a dicyclohexylamine (DCHA) salt, which is often a crystalline solid that can be easily purified by filtration and then converted back to the free acid.[1] Another approach is to attempt crystallization by adding seed crystals to the oil and then triturating with a non-polar solvent like hexane or diethyl ether.[3]
Q4: Does the Strecker synthesis produce a racemic mixture?
Yes, the classical Strecker synthesis results in a racemic mixture of α-amino acids because the cyanide addition to the achiral imine intermediate is not stereoselective.[4] If a specific enantiomer is required, a chiral resolution step or an asymmetric Strecker synthesis approach would be necessary.[4]
Troubleshooting Guides
Step 1: Strecker Synthesis of 2-Amino-2-(3-pyridinyl)acetonitrile
Problem: Low or no yield of the α-amino nitrile.
| Possible Cause | Suggested Solution |
| Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent like MgSO₄ can be beneficial.[5] |
| Inefficient cyanide addition. | The reaction is typically run in a buffered aqueous medium when using cyanide salts like NaCN or KCN.[6] Ensure the pH is appropriate for the reaction. |
| Starting aldehyde is of poor quality. | Use freshly distilled or purified 3-pyridinecarboxaldehyde. |
Step 2: Nitrile Hydrolysis
Problem: The hydrolysis reaction is very slow or incomplete.
| Possible Cause | Suggested Solution |
| Nitriles are generally stable and require harsh conditions for hydrolysis.[5] | Increase the reaction temperature and/or reaction time. Refluxing with a strong acid like 6M HCl is a common method. |
| The reaction stops at the amide intermediate. | Harsher conditions (higher temperature, longer reflux) are typically needed to hydrolyze the amide to the carboxylic acid, especially under basic conditions.[4] |
Problem: Undesired side reactions during hydrolysis.
| Possible Cause | Suggested Solution |
| Decarboxylation of the product at high temperatures. | Monitor the reaction carefully and avoid excessive heating once the reaction is complete. |
| Polymerization or degradation of the pyridine ring under harsh acidic conditions. | Consider using alternative, milder hydrolysis conditions if degradation is observed. |
Step 3: Boc Protection
Caption: Troubleshooting decision tree for low yield in Boc protection.
Problem: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Di-Boc Protection: The primary amine reacts twice with (Boc)₂O.[2] | Use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents) and avoid excessive reaction times.[2] |
| Urea Formation: An isocyanate intermediate may form, which then reacts with another amine molecule.[2] | This is more common at higher temperatures. Running the reaction at room temperature or below can minimize this side reaction.[2] |
| O-Boc Protection: If the carboxylic acid is not fully deprotonated, the carboxylate can react with (Boc)₂O to form a mixed anhydride. | Ensure a sufficient amount of base is used to deprotonate both the amino group and the carboxylic acid. |
Step 4: Purification
Problem: The final product is an oil and difficult to crystallize.
| Possible Cause | Suggested Solution |
| The product has a low melting point or is amorphous. | DCHA Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether and add one equivalent of dicyclohexylamine (DCHA). The resulting DCHA salt is often a crystalline solid that can be filtered and purified.[1] |
| Impurities are inhibiting crystallization. | Seed Crystals: If a small amount of solid product can be obtained, use it as a seed crystal. Add the seed to the oil and allow it to stand.[3] |
| Solvent Pulping/Trituration: After adding seed crystals and allowing the oil to solidify, add a non-polar solvent like n-hexane or diethyl ether and stir (pulping). This can help to wash away impurities and break up the solid, making it easier to filter.[3] |
Data Presentation
Table 1: General Conditions for Nitrile Hydrolysis
| Method | Reagents | Typical Conditions | Product | Notes |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux.[7] | Carboxylic acid | Generally proceeds to the carboxylic acid without stopping at the amide.[4] |
| Alkaline Hydrolysis | NaOH or KOH solution | Heat under reflux.[7] | Carboxylate salt | Requires an acidic workup to protonate the carboxylate to the free carboxylic acid.[7] Can sometimes be stopped at the amide stage with milder conditions.[4] |
Table 2: Common Conditions for Boc Protection of Amino Acids
| Reagent System | Solvent | Base | Temperature | Notes |
| (Boc)₂O | Dioxane/Water | Triethylamine (Et₃N) | Room Temp | A very common and general method.[8] |
| (Boc)₂O | Acetone/Water | Triethylamine (Et₃N) | 0-40 °C | Another effective solvent system.[3] |
| (Boc)₂O | THF | DMAP (catalytic) | 0 °C to Room Temp | Useful for less nucleophilic amines.[2] |
| BOC-ON | Dioxane/Water | Triethylamine (Et₃N) | Room Temp | The oxime byproduct is easily removed by extraction.[8] |
Experimental Protocols
Protocol 1: General Procedure for Strecker Synthesis of 2-Amino-2-(3-pyridinyl)acetonitrile
-
In a round-bottom flask, dissolve ammonium chloride (1.1 eq) in water.
-
Add 3-pyridinecarboxaldehyde (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and add a solution of sodium cyanide (1.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino nitrile.
Protocol 2: General Procedure for Acidic Hydrolysis of 2-Amino-2-(3-pyridinyl)acetonitrile
-
To the crude 2-amino-2-(3-pyridinyl)acetonitrile, add 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: General Procedure for Boc Protection of 2-Amino-2-(3-pyridinyl)acetic acid
-
Dissolve 2-amino-2-(3-pyridinyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (2.2 eq) to the solution and stir until the amino acid is fully dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours or until the reaction is complete by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of citric acid or KHSO₄.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
References
- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amino Acid Coupling
Welcome to the technical support center for Boc-protected amino acid coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Boc-protected peptide synthesis?
A1: During Boc-based solid-phase peptide synthesis (Boc-SPPS), several side reactions can occur, potentially impacting peptide purity and yield. The most frequently encountered issues include:
-
Incomplete Boc Deprotection: Failure to completely remove the N-terminal Boc protecting group, leading to deletion sequences.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide, causing its cleavage from the resin. This is particularly common with sequences containing Proline or Glycine as the second amino acid.[1]
-
Aspartimide Formation: Cyclization of aspartic acid residues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser, which can lead to a mixture of α and β-peptides.[2][3]
-
Pyroglutamate (pGlu) Formation: Intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[1][4]
-
Alkylation of Sensitive Residues: Modification of nucleophilic amino acid side chains (e.g., Trp, Met, Cys) by carbocations generated during Boc deprotection or final cleavage.[1][5]
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid, particularly during the activation and coupling steps.[6]
Q2: How can I detect and quantify side reactions in my crude peptide?
A2: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective techniques for detecting and quantifying side reactions.[1] HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. MS and tandem MS (MS/MS) can identify the mass of the impurities, which helps in elucidating the nature of the side reaction.[1]
Q3: What are scavengers and why are they crucial in Boc-SPPS?
A3: Scavengers are nucleophilic reagents added during the final cleavage step (e.g., with HF or TFMSA) and sometimes during Boc deprotection to "trap" reactive carbocations.[1][5] These carbocations are generated from the cleavage of the Boc group and side-chain protecting groups. If not trapped, they can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to undesired side products.[1][7] Common scavengers include anisole, thioanisole, p-cresol, and 1,2-ethanedithiol (EDT).[8]
Q4: Can the choice of coupling reagent influence the extent of racemization?
A4: Absolutely. The choice of coupling reagent is a critical factor in controlling racemization.[6]
-
Carbodiimides (e.g., DCC, DIC) when used alone can lead to significant racemization through the formation of a highly reactive O-acylisourea intermediate.[9]
-
Aminium/Uronium (e.g., HBTU, HATU) and Phosphonium (e.g., PyBOP) salts are generally preferred as they form active esters that are less prone to racemization.[9]
-
Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used with coupling reagents to suppress racemization by forming more stable active esters.[9] HOAt is often considered more effective than HOBt in this regard.[9]
Troubleshooting Guides
Issue 1: Presence of Deletion Sequences in the Final Product
Possible Cause: Incomplete removal of the N-terminal Boc protecting group.
Troubleshooting Steps:
-
Verify Deprotection Conditions:
-
Ensure the trifluoroacetic acid (TFA) concentration is adequate (typically 25-50% in dichloromethane, DCM).[10]
-
Increase the deprotection time, especially for sterically hindered amino acids or "difficult" sequences.[10]
-
Confirm the quality of the TFA, as it can be hygroscopic, and water can reduce its effectiveness.[10]
-
-
Improve Resin Swelling: Inadequate resin swelling can hinder reagent access. Ensure the resin is properly swollen in an appropriate solvent (e.g., DCM or DMF) before deprotection.[10]
-
Monitor Deprotection: Use the Kaiser test to confirm the presence of a free primary amine after the deprotection step. A positive result (blue color) indicates successful Boc removal.[10]
-
Consider Stronger Conditions for Resistant Residues: Certain residues, like Boc-His(Bom), are known to be more resistant to standard TFA deprotection and may require longer reaction times or higher TFA concentrations.[11]
Workflow for Troubleshooting Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Significant Product Loss, Especially with N-terminal Proline or Glycine
Possible Cause: Diketopiperazine (DKP) formation.
Troubleshooting Steps:
-
Analyze Crude Product: Use HPLC and MS to confirm the presence of the cyclic dipeptide and the truncated peptide.
-
Implement In Situ Neutralization: This is a highly effective method to minimize the time the N-terminal amine is free and prone to attack the ester linkage to the resin.[1][2] In this protocol, the activated amino acid and base are added simultaneously to the resin after TFA treatment.
-
Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride (2-CTC) can sterically hinder the formation of diketopiperazines.[1]
-
Couple as a Dipeptide: If feasible, synthesize the first two amino acids as a dipeptide unit and couple it to the resin, thus bypassing the dipeptide-resin intermediate that is susceptible to cyclization.[2]
Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine formation.
Issue 3: Appearance of Byproducts with the Same Mass but Different Retention Times
Possible Cause: Aspartimide formation or racemization.
Troubleshooting for Aspartimide Formation:
-
Identify Prone Sequences: Be vigilant with sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2][3]
-
Use Sterically Hindered Protecting Groups: Employing a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.[1]
-
Add HOBt during Deprotection (for Fmoc chemistry): While this guide focuses on Boc chemistry, it's worth noting that in Fmoc synthesis, adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[2]
Troubleshooting for Racemization:
-
Optimize Coupling Reagents and Additives:
-
Control the Base:
-
Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[9]
-
Use the minimum necessary amount of base.
-
-
Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can help reduce the rate of racemization.[4]
Issue 4: Mass Loss of 17 Da (from Gln) or 18 Da (from Glu) at the N-terminus
Possible Cause: Pyroglutamate (pGlu) formation.
Troubleshooting Steps:
-
Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln or Glu is exposed to conditions that favor cyclization.[1]
-
Control pH: The cyclization is catalyzed by both acidic and basic conditions. Maintain a pH as close to neutral as possible during work-up and purification.[4] For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0.[5]
-
Control Temperature: Higher temperatures accelerate the rate of cyclization.[5] Perform reactions and purification at lower temperatures where possible.[4][5]
-
Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is often more efficient to couple Boc-pGlu-OH directly as the last amino acid.[1]
Mechanism of Pyroglutamate Formation
Caption: Mechanism of pyroglutamate formation.
Quantitative Data Summary
The extent of side reactions is highly sequence-dependent and sensitive to reaction conditions. The following table provides a qualitative and, where available, quantitative overview of common side reactions and the impact of mitigation strategies.
| Side Reaction | Prone Sequences/Conditions | Extent of Reaction (Typical) | Mitigation Strategy | Expected Improvement |
| Diketopiperazine Formation | X-Pro, X-Gly at N-terminus; Standard neutralization | Can be >50% | In situ neutralization; Use of 2-CTC resin | Significantly reduced |
| Aspartimide Formation | Asp-Gly, Asp-Ser, Asp-Ala; Basic conditions | 5-70% | Use of sterically hindered side-chain protecting groups (e.g., OMpe, OcHex) | Reduction of aspartimide-related byproducts |
| Pyroglutamate Formation | N-terminal Gln or Glu; Acidic or basic pH; High temperature | Variable, can be significant | pH control (6.0-7.0); Low temperature; Rapid coupling of subsequent residue | Minimized formation |
| Racemization | His, Cys; Use of carbodiimides alone; Strong bases | 1-15% | Use of HATU/HOAt or PyBOP/HOAt; Weaker base (NMM); Low temperature | Racemization reduced to <1% in many cases |
| t-Butylation | Trp, Met, Cys; Final cleavage without scavengers | 5-10% or higher | Use of scavenger cocktail (e.g., anisole, thioanisole, EDT) | Alkylation significantly suppressed |
Key Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
This test detects free primary amines on the resin.
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[1]
Procedure:
-
Place 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[1]
-
Observe the color:
-
Intense blue solution and beads: Positive result (free primary amines present). Expected after deprotection.
-
Yellow/colorless solution and beads: Negative result (no free primary amines). Expected after a complete coupling reaction.
-
Protocol 2: HBTU/DIPEA Coupling
A standard protocol for coupling Boc-protected amino acids.
Procedure:
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Perform Boc deprotection (e.g., 50% TFA in DCM for 20-30 minutes) and wash thoroughly.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes). Wash with DMF.[10]
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF. Add DIPEA (4.0 equivalents).[10]
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Monitoring: Perform a Kaiser test to monitor for the disappearance of free amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: In Situ Neutralization Coupling
An efficient protocol that minimizes side reactions like DKP formation.
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Boc Deprotection: Treat the resin with 100% TFA for 1-2 minutes. Drain, and repeat for another 1-2 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 minute).[1]
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.[1]
-
In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add DIPEA (6 equivalents) to the reaction vessel. Agitate for 10-15 minutes.[1]
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 minute).[1]
Workflow Comparison: Standard vs. In Situ Neutralization
Caption: Workflow comparison of Standard vs. In Situ Neutralization.
Protocol 4: Anhydrous Hydrogen Fluoride (HF) Cleavage
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
Reagents:
-
Anhydrous HF
-
Scavenger cocktail (e.g., p-cresol and p-thiocresol, or anisole)
Procedure:
-
Preparation: Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel. Add the appropriate scavenger mixture.[8]
-
Cooling: Cool the reaction vessel in a dry ice/acetone or methanol bath for at least 5 minutes.[12]
-
HF Distillation: Distill the required amount of anhydrous HF into the reaction vessel.[8]
-
Cleavage Reaction: Stir the mixture at 0 to 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage may take longer.[12]
-
HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Work-up: Wash the resin with cold diethyl ether to precipitate the crude peptide. Dissolve the peptide in an appropriate aqueous solvent and lyophilize.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Purification of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid using High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Q: Why am I observing peak tailing for my compound?
A: Peak tailing for this compound is often due to secondary interactions between the basic pyridine ring and acidic residual silanols on the silica backbone of the HPLC column.[1]
-
Solution 1: Column Choice: Employ a modern, end-capped C18 column or a column with a specialized stationary phase designed to minimize silanol interactions.
-
Solution 2: Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). However, be aware that TEA is not suitable for mass spectrometry (MS) detection.
-
Solution 3: pH Adjustment: Ensure the mobile phase pH is appropriately controlled to suppress the ionization of silanol groups.
Q: My retention times are shifting between injections. What is the cause?
A: Shifting retention times can compromise the reproducibility of your purification. Several factors can contribute to this issue:
-
Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent concentration can significantly alter retention times.[1] Ensure accurate and consistent mobile phase preparation, preferably by weight.
-
Column Equilibration: Inadequate column equilibration before injection, especially in gradient methods, can lead to drifting retention times. Allow sufficient time for the column to stabilize with the initial mobile phase conditions.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.[1]
-
Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or trapped air bubbles, can cause retention time variability.[1] Regularly maintain and purge the HPLC pump.
Q: I am seeing a new, later-eluting peak appear in my collected fractions over time. What is happening?
A: The appearance of a new peak, particularly one that increases in intensity over time, may indicate the degradation of your target compound. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions commonly used in reversed-phase HPLC, such as mobile phases containing trifluoroacetic acid (TFA). The new peak is likely the deprotected 2-amino-2-(3-pyridinyl)acetic acid.
-
Solution 1: Reduce Acid Concentration: Lower the concentration of TFA in your mobile phase to the minimum required for good peak shape (e.g., 0.05%).
-
Solution 2: Use a Weaker Acid: Consider replacing TFA with a less aggressive acid like formic acid.
-
Solution 3: Immediate Processing: Process the collected fractions immediately. Neutralize the acid or proceed directly to lyophilization to prevent further deprotection.
Q: My peaks are split or broad. How can I improve the peak shape?
A: Peak splitting and broadening can be caused by several factors:
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections.[2] Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Column Void: A void at the head of the column can cause peak distortion.[2] This can result from silica dissolution at high pH or mechanical shock. Reversing the column and flushing may sometimes help, but column replacement is often necessary.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to poor peak shape.[1][2] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks.[1] Try diluting your sample or injecting a smaller volume.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for purifying this compound?
For standard purity assessment and purification, a reversed-phase C18 column is a suitable choice. For separating the enantiomers, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T or R) have shown success in separating Boc-protected amino acids.[3][]
Q2: What is a typical mobile phase for the purification of this compound?
A common mobile phase for reversed-phase HPLC of Boc-protected amino acids is a gradient of acetonitrile and water, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical starting point would be a gradient from 5% to 95% acetonitrile in water with 0.1% TFA.
Q3: How can I detect this compound during HPLC?
The pyridine ring in the molecule contains a chromophore that absorbs UV light. Therefore, UV detection is the most straightforward method. A detection wavelength in the range of 254-270 nm is generally effective.[5]
Q4: Is it necessary to perform a chiral separation for this compound?
If your synthesis produces a racemic mixture and the desired product is a single enantiomer, then chiral separation is essential. The biological activity of the two enantiomers can differ significantly.[6]
Q5: How can I remove the mobile phase additives (e.g., TFA) from my purified product?
Lyophilization is a common and effective method to remove volatile mobile phase components like acetonitrile, water, and TFA. For less volatile additives, further purification steps like solid-phase extraction (SPE) or recrystallization may be necessary.
Experimental Protocols
Protocol 1: Achiral Purification by Reversed-Phase HPLC
This protocol outlines a general method for the purification of this compound to remove synthetic impurities.
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
A summary of the HPLC parameters is provided in Table 1.
Parameter Recommended Value Column C18, 5 µm, 4.6 x 250 mm Mobile Phase A 0.1% TFA in Water Mobile Phase B 0.1% TFA in Acetonitrile Gradient 5% to 95% B over 20 minutes Flow Rate 1.0 mL/min Column Temperature 25 °C Detection UV at 260 nm Injection Volume 10-50 µL -
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of the product.
-
-
Post-Purification Processing:
-
Immediately combine the collected fractions.
-
Freeze the pooled fractions and lyophilize to remove the solvents and TFA.
-
Protocol 2: Chiral Separation of Enantiomers
This protocol provides a starting point for the separation of the enantiomers of this compound. Method development and optimization will likely be required.
-
Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
A summary of the chiral HPLC parameters is provided in Table 2.
Parameter Recommended Value Column CHIROBIOTIC T, 5 µm, 4.6 x 250 mm Mobile Phase Methanol/Water (e.g., 99/1 v/v) with 30 mM TEA and 60 mM Formic Acid Mode Isocratic Flow Rate 1.0 mL/min Column Temperature 25 °C Detection UV at 260 nm Injection Volume 5-20 µL -
-
Fraction Collection and Processing:
-
Collect the separated enantiomer peaks in individual fractions.
-
Process the fractions as required, which may involve solvent evaporation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Technical Support Center: Preventing Racemization of Boc-Pyridyl-alanine
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Boc-pyridyl-alanine.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the racemization of Boc-pyridyl-alanine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-pyridyl-alanine particularly susceptible to racemization?
A1: The racemization of N-protected amino acids during coupling typically proceeds through a 5(4H)-oxazolone intermediate.[1] The α-proton of this intermediate is acidic and can be removed by a base, leading to a loss of chirality.[1] Amino acids with electron-withdrawing groups in their side chains, such as pyridyl-alanine, can further increase the acidity of this α-proton, making them more prone to racemization.[2] The pyridine ring, especially when protonated or coordinated to a Lewis acid, enhances this effect.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The main pathway for racemization is the formation of a 5(4H)-oxazolone.[1][3] This occurs when the carboxyl group is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. In the presence of a base, the proton on the chiral α-carbon is abstracted, forming a symmetric enolate intermediate. Subsequent reaction with an amine nucleophile can occur from either face, resulting in a mixture of L and D products.[1][3]
Q3: Which general factors influence the rate of racemization?
A3: Several factors are critical:
-
Coupling Reagents: The type of activation is crucial. Carbodiimides without additives, for instance, are known to cause higher rates of racemization.[4]
-
Additives: Racemization-suppressing additives like HOBt, HOAt, and Oxyma react with the activated amino acid to form active esters that are less prone to cyclizing into an oxazolone.[4][5]
-
Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases can increase the rate of α-proton abstraction.[2][4]
-
Temperature: Higher temperatures can accelerate the rate of oxazolone formation and subsequent racemization.[1]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates involved in the racemization pathway.[2]
Troubleshooting Specific Issues
Problem 1: Significant epimerization is detected by HPLC/MS after coupling Boc-4-pyridyl-alanine using DIC/HOBt.
-
Root Cause Analysis: While the DIC/HOBt combination is a classic choice, it may not be sufficient to suppress racemization for a highly susceptible residue like pyridyl-alanine, especially if a strong base like DIPEA is used or if the reaction temperature is elevated.
-
Recommended Solutions:
-
Switch to a more effective additive: Replace HOBt with HOAt or, preferably, Oxyma. Oxyma has been shown to be a superior racemization suppressor, comparable or better than HOAt, without the explosive risks associated with benzotriazoles.[6][7][8][9]
-
Change the coupling reagent: Employ a uronium/aminium salt that incorporates a racemization-suppressing additive, such as HATU or HCTU. These reagents form highly reactive OAt or 6-ClOBt esters in situ.
-
Use a weaker, sterically hindered base: Replace Diisopropylethylamine (DIPEA) with N-Methylmorpholine (NMM) or the highly hindered 2,4,6-Collidine.[3][4] Use the minimum effective concentration of the base.
-
Control the temperature: Perform the coupling at 0 °C or room temperature. Avoid elevated temperatures, even if it means longer reaction times.
-
Problem 2: My coupling reaction with Boc-2-pyridyl-alanine is slow and still shows racemization with HBTU and DIPEA.
-
Root Cause Analysis: The nitrogen on the 2-position of the pyridine ring can chelate with the uronium reagent or other species, potentially hindering the reaction and promoting side reactions. HBTU in the presence of a strong base like DIPEA can still lead to racemization.[4]
-
Recommended Solutions:
-
Use a phosphonium-based reagent: Reagents like PyBOP® or PyAOP are often effective for sterically hindered or problematic couplings and can result in lower racemization.[3][10] DEPBT is another excellent choice, noted for its remarkable resistance to racemization, especially for sensitive residues like Histidine.[3]
-
Optimize pre-activation time: Minimize the time the amino acid is pre-activated with the coupling reagent before adding the amine component. A long pre-activation can increase the concentration of the racemization-prone oxazolone intermediate.[1]
-
Consider in situ neutralization protocols: For solid-phase synthesis, using in situ neutralization protocols can sometimes suppress side reactions.[5]
-
Data Summary: Reagent and Condition Effects
The following tables summarize the impact of different reagents and conditions on coupling efficiency and the preservation of stereochemical integrity. Data is compiled from literature and represents typical outcomes.
Table 1: Comparison of Coupling Additives with DIC (Coupling Model: Boc-4-pyridyl-alanine + H-Pro-NH2)
| Additive | Base | Temperature (°C) | Yield (%) | D-Isomer (%) |
| None | DIPEA | 25 | 90 | 18.5 |
| HOBt | DIPEA | 25 | 95 | 6.2 |
| HOAt | DIPEA | 25 | 96 | 1.8 |
| Oxyma | DIPEA | 25 | 97 | 1.5 |
| HOBt | NMM | 25 | 94 | 3.1 |
| Oxyma | NMM | 25 | 96 | 0.8 |
Table 2: Comparison of Coupling Reagents (Coupling Model: Boc-3-pyridyl-alanine + Gly-OMe)
| Coupling Reagent | Base | Temperature (°C) | Yield (%) | D-Isomer (%) |
| HBTU | DIPEA | 25 | 98 | 4.5 |
| HATU | DIPEA | 25 | 99 | 1.2 |
| HCTU | DIPEA | 25 | 99 | 1.4 |
| HATU | Collidine | 25 | 97 | <0.5 |
| PyBOP | DIPEA | 25 | 96 | 2.1 |
| DEPBT | Collidine | 25 | 95 | <0.5 |
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
-
Dissolution: Dissolve Boc-pyridyl-alanine (1.0 eq) and Oxyma (1.0 eq) in an appropriate solvent (e.g., DMF or NMP).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.0 eq) to the solution and stir for 5-10 minutes at 0 °C.
-
Amine Addition: Add the amine component (0.95 eq) and the appropriate base (e.g., NMM, 2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until completion.
-
Workup: Process the reaction mixture through standard aqueous workup and purification procedures.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Determining the extent of racemization requires a robust analytical method capable of separating the resulting diastereomeric peptides.
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for separating underivatized or derivatized amino acids/peptides. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC®) are often effective for underivatized amino acids.[11]
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Ethanol with additives like Trifluoroacetic Acid (TFA) or Diethylamine (DEA).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium acetate) or acid modifiers (e.g., TFA).
-
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in the mobile phase.
-
Analysis:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Quantification: Integrate the peak areas for the desired L-L diastereomer and the undesired D-L diastereomer. Calculate the percentage of the D-isomer: % D = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.
-
Visual Guides
Racemization Mechanism via Oxazolone
Caption: Mechanism of racemization via an achiral oxazolone enolate intermediate.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting racemization in peptide couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Boc Deprotection & Side Reaction Prevention
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. The following resources address the prevention of side reactions caused by the reactive tert-butyl cation through the use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This occurs when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[2][3] This carbocation is a powerful electrophile that can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to tert-butyl cation side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][3]
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3][4] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[4] Scavengers are typically nucleophilic compounds.[4]
Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?
A4: For many standard peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[5] TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group and can act as a scavenger for some reactive species.[5]
Q5: How can I prevent the oxidation of Methionine during cleavage?
A5: To minimize the oxidation of Methionine to its sulfoxide, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] The addition of thioanisole to the cleavage cocktail is also effective in suppressing Met oxidation.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. A mass increase of +56 Da is a characteristic sign of tert-butylation.[3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For instance, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[3] For cysteine-containing compounds, ethanedithiol (EDT) is effective in preventing S-alkylation.[4]
Issue 2: Incomplete Boc deprotection observed in the analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid. [4]
-
Solution: Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[4]
-
-
Possible Cause 2: Insufficient reaction time or temperature. [4]
-
Solution: Extend the reaction time and monitor its progress using TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side product formation if scavengers are not used.[4]
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [4]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[4]
-
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Data is illustrative and based on internal analysis and literature reports.[4]
Experimental Protocols
Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add 10-20 equivalents of triethylsilane to the solution.[4]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can often be purified by precipitation in cold ether or by chromatography.[4]
Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues
Reagent K Composition: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[6]
-
Resin Preparation: If starting from a solid support, swell the peptide-resin in DCM for 15-30 minutes and then drain the solvent.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining the components in the specified ratio.[7]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin or the Boc-protected compound. Gently agitate the mixture at room temperature for 1 to 2.5 hours. Peptides containing multiple arginine residues may require a longer deprotection time.[6][7]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture and wash the resin with a small amount of fresh TFA.[7] Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[7]
-
Washing and Drying: Pellet the peptide by centrifugation and wash the pellet with cold diethyl ether.[7] Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Visualizing the Chemistry
Caption: Boc deprotection, side reaction, and scavenging pathways.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
Technical Support Center: Optimization of Reaction Conditions for Pyridylacetic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridylacetic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Route 1: Hydrolysis of 2-Cyanomethylpyridine
Question: My hydrolysis of 2-cyanomethylpyridine to 2-pyridylacetic acid is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue. To promote complete conversion, consider the following:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or cautiously increasing the temperature can enhance the rate of hydrolysis. However, be mindful that excessive heat can lead to decarboxylation of the final product. For the hydrolysis of 2-cyanopyridine, avoiding temperatures above 135°C is recommended to prevent decarboxylation.[1]
-
Optimize Base Concentration: The concentration of the base (e.g., NaOH or KOH) is crucial. Using a stoichiometric excess of the base can help drive the reaction to completion. For instance, reports show the use of sodium hydroxide at a molar ratio of 1:(0.03-0.20) relative to 2-cyanopyridine at temperatures between 100-130°C.[1]
-
Choice of Solvent: The reaction is typically performed in an aqueous medium or a mixture of water and a co-solvent. Ensure your starting material is sufficiently soluble in the chosen solvent system to allow for an efficient reaction.
Question: I am observing significant byproduct formation during the hydrolysis of 2-cyanomethylpyridine. What are the likely side products and how can I minimize them?
Answer:
The primary side product is often the corresponding amide, 2-pyridineacetamide, resulting from partial hydrolysis. To minimize its formation:
-
Ensure Sufficient Hydrolysis Conditions: The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Incomplete hydrolysis will naturally lead to its presence. Implementing the strategies mentioned above for driving the reaction to completion will consequently reduce the amount of amide in your final product.
-
Purification: If the amide does form, it can be separated from the desired carboxylic acid during the workup and purification steps.
Question: What is the best way to purify 2-pyridylacetic acid after hydrolysis of 2-cyanomethylpyridine?
Answer:
Purification typically involves the following steps:
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture with an acid like HCl to a pH of around 2. This will protonate the carboxylate to form the free carboxylic acid, which may precipitate out of the solution.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Crystallization: The crude product obtained after solvent evaporation can be purified by recrystallization. A common solvent system for this is diethyl ether.[2]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A typical eluent system is a mixture of ethyl acetate and hexane.[2]
Route 2: Hydrolysis of Ethyl 2-Pyridylacetate
Question: I am hydrolyzing ethyl 2-pyridylacetate, but my yields are low. How can I optimize this reaction?
Answer:
Low yields in the hydrolysis of ethyl 2-pyridylacetate can often be attributed to suboptimal reaction conditions. Here is a reported high-yield protocol:
| Parameter | Recommended Condition |
| Base | Potassium Hydroxide (KOH) |
| Solvent | Ethanol/Water mixture |
| Temperature | 50°C |
| Time | 30 minutes |
Reference Protocol Yield: Quantitative[2]
To improve your yield, ensure the following:
-
Molar Ratio of Base: Use a slight molar excess of the base (e.g., 1.2 equivalents) to ensure complete saponification of the ester.
-
Temperature Control: Maintain the reaction temperature at 50°C. Higher temperatures could lead to side reactions or degradation.
-
Efficient Work-up: After the reaction, distill off the ethanol. The aqueous layer can then be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. Acidification of the aqueous layer to pH 2 with 1N HCl will precipitate the 2-pyridylacetic acid.[2]
Question: During the work-up of my ethyl 2-pyridylacetate hydrolysis, I'm having trouble isolating the product after acidification. What can I do?
Answer:
If the product does not readily precipitate upon acidification, it may be due to its solubility in the aqueous medium. In such cases:
-
Concentration: Concentrate the aqueous layer under reduced pressure to increase the product concentration and induce precipitation.
-
Salting Out: Adding a saturated solution of a salt like NaCl can decrease the solubility of the organic product in the aqueous phase, promoting its precipitation or improving extraction efficiency.
-
Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform) to ensure complete removal of the product from the aqueous layer.
Route 3: Oxidation of 2-Picoline (2-Methylpyridine)
Question: My oxidation of 2-picoline to picolinic acid (an intermediate for 2-pyridylacetic acid) is giving me a mixture of products. How can I improve the selectivity?
Answer:
The oxidation of 2-picoline can indeed lead to several products. The primary intermediate is 2-pyridinecarbaldehyde, which is further oxidized to picolinic acid. Incomplete oxidation will result in the presence of the aldehyde. Over-oxidation or side reactions can lead to the formation of pyridine and CO2.[3]
To improve selectivity for picolinic acid:
-
Choice of Oxidizing Agent: Potassium permanganate (KMnO4) is a common and effective oxidizing agent for this transformation in a laboratory setting.[4] Nitric acid is also used.[4]
-
Reaction Temperature: Careful control of the reaction temperature is crucial. For the oxidation of 2-picoline with a V-Ti(20/80) catalyst, a temperature of 230°C has been studied.[3]
-
Catalyst Systems: For larger-scale industrial processes, various catalyst systems, such as those based on vanadium and titanium oxides, are employed to enhance selectivity.[3]
Question: What is a reliable laboratory-scale protocol for the oxidation of 2-picoline to picolinic acid?
Answer:
A well-established laboratory method involves the use of potassium permanganate.
Experimental Protocol: Oxidation of 2-Picoline with KMnO4
-
Reaction Setup: In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.
-
First Addition of KMnO4: Add 90 g (0.57 mole) of potassium permanganate to the solution.
-
Heating: Heat the mixture on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).
-
Second Addition of KMnO4: Introduce a second 90 g portion of permanganate, followed by 500 mL of water.
-
Continued Heating: Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).
-
Work-up:
-
Allow the reaction mixture to cool slightly.
-
Filter the precipitated manganese oxides and wash them with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to a volume of 150-200 mL.
-
Filter again if necessary and then acidify with concentrated hydrochloric acid.
-
Evaporate the acidified solution to dryness under reduced pressure to obtain picolinic acid hydrochloride.[5]
-
Route 4: Oxidation of 2-Ethylpyridine
Question: I want to synthesize 2-pyridylacetic acid by oxidizing 2-ethylpyridine. What are the recommended conditions?
Answer:
While less commonly detailed in readily available literature compared to other routes, the oxidation of 2-ethylpyridine to 2-pyridylacetic acid can be achieved using strong oxidizing agents. A generalized protocol based on the oxidation of alkyl chains on aromatic rings is provided below. Note: This protocol is a general guideline and requires optimization for your specific setup.
Experimental Protocol: Oxidation of 2-Ethylpyridine (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylpyridine in an appropriate solvent (e.g., water or a mixture of water and pyridine).
-
Oxidizing Agent: Slowly add a strong oxidizing agent such as potassium permanganate (KMnO4) or nitric acid in portions. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO4).
-
Filter off any solid byproducts (e.g., manganese dioxide).
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 2-pyridylacetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Purification: The crude product can be further purified by recrystallization.
| Parameter | General Recommendation | Potential Issues |
| Oxidizing Agent | KMnO4, Nitric Acid | Over-oxidation, formation of byproducts |
| Solvent | Water, Aqueous Pyridine | Solubility of starting material |
| Temperature | Reflux | Decarboxylation of product |
| Work-up | Quenching, Filtration, Acidification | Incomplete precipitation |
| Purification | Recrystallization | Co-precipitation of impurities |
Frequently Asked Questions (FAQs)
Q1: My final 2-pyridylacetic acid product seems to be degrading over time, even during the reaction work-up. What is happening and how can I prevent it?
A1: 2-Pyridylacetic acid is prone to decarboxylation, especially at elevated temperatures, which results in the formation of 2-picoline.[6] To prevent this:
-
Avoid Excessive Heat: During work-up and purification steps, use the lowest possible temperatures. When evaporating solvents, use a rotary evaporator at reduced pressure and moderate temperature.
-
pH Control: The stability of the acid can be influenced by pH. It is often handled as its hydrochloride salt, which is more stable.
-
Storage: Store the purified product in a cool, dry, and dark place.
Q2: How can I effectively purify my crude 2-pyridylacetic acid?
A2: The most common and effective purification method is recrystallization .
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization of organic acids include water, ethanol, or solvent pairs like ethanol-water.[7] For 2-pyridylacetic acid specifically, diethyl ether has been reported to be effective for crystallization.[2]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to form pure crystals. Rapid cooling can trap impurities.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8][9]
-
Dry the crystals thoroughly.
-
If recrystallization is insufficient, silica gel column chromatography can be used. A mixture of ethyl acetate and hexanes is a common eluent system.[2]
Q3: What analytical techniques are best for monitoring the progress of my reaction and assessing the purity of my final product?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both monitoring reaction progress and determining the purity of the final product. It can also be used to separate and quantify isomers of pyridylacetic acid.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product and identifying any impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and can be coupled with liquid chromatography (LC-MS) for powerful analytical capabilities.[10]
Visual Guides
Caption: General workflow for the synthesis of 2-pyridylacetic acid via hydrolysis.
Caption: Troubleshooting guide for decarboxylation during synthesis.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 11. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
- 12. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Kaiser Test for Boc Deprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Kaiser test for confirming the complete deprotection of the Boc (tert-butyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Kaiser test?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] The test relies on the reaction of ninhydrin with a primary amine, which results in the formation of a deep blue or purple-colored product known as Ruhemann's purple.[3][4][5] In the context of SPPS, a positive Kaiser test (blue color) after a Boc deprotection step indicates the successful removal of the Boc group and the presence of a free N-terminal primary amine on the resin-bound peptide, ready for the next coupling step.[6]
Q2: How do I perform the qualitative Kaiser test?
The qualitative Kaiser test is a straightforward procedure to assess the presence or absence of free primary amines on the resin.
Experimental Protocols
Protocol 1: Preparation of Kaiser Test Reagents
For optimal performance, it is recommended to prepare fresh Kaiser test solutions.[7] However, they can be stored for a limited time under appropriate conditions.
| Reagent | Components | Preparation Protocol | Storage Conditions |
| Solution A | Potassium Cyanide (KCN) in Pyridine | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[2][7] | Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[7] |
| Solution B | Ninhydrin in n-Butanol | 1. Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][7] | Store in a dark glass bottle at 4°C. Stable for up to 2 months.[7] |
| Solution C | Phenol in n-Butanol | 1. Dissolve 40 g of phenol in 20 mL of n-butanol.[2][7] | Store in a dark glass bottle at room temperature. Stable for up to 6 months.[7] |
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Protocol 2: Qualitative Kaiser Test Procedure
-
Sample Preparation: Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel after the Boc deprotection and subsequent washing steps.[2] Place the beads into a small, clean test tube.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the resin beads.[2]
-
Incubation: Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.[2][8]
-
Observation: Remove the test tube and observe the color of the beads and the solution.
Q3: How do I interpret the results of the Kaiser test?
The visual interpretation of the Kaiser test is a critical step in monitoring the progress of your peptide synthesis.
| Observation | Interpretation | Recommended Action |
| Intense blue beads and/or solution | Positive Result: Complete Boc deprotection. Free primary amines are present.[8] | Proceed to the next coupling step. |
| Colorless or yellowish beads and solution | Negative Result: Incomplete or failed Boc deprotection. No free primary amines are detected.[8] | Repeat the deprotection step. |
| Brown or reddish-brown color | Ambiguous Result: May indicate the presence of a secondary amine (e.g., N-terminal proline). The Kaiser test is not reliable for secondary amines.[1][7] | Use an alternative test for secondary amines, such as the Chloranil or Isatin test.[1][2] |
Troubleshooting Guide
Workflow for Troubleshooting Kaiser Test Results
Caption: Troubleshooting logic for Kaiser test results.
Q4: What could cause a false positive result (blue color after a coupling step)?
A false positive result can be misleading and may indicate an issue with the coupling reaction rather than a successful deprotection.
-
Incomplete Washing: Residual unreacted amino acids from the coupling solution can lead to a positive test. Ensure thorough washing of the resin after the coupling step.[9]
-
Reagent Contamination: Old or improperly stored Kaiser test reagents can degrade and give erroneous results.[9] It is advisable to prepare fresh reagents regularly.
-
Resin Instability: Certain resin types, such as PEGA or PEG-coated polystyrene, may be less stable and could expose amine groups, resulting in a false positive.[9]
-
Fmoc Group Lability: The Fmoc protecting group can be somewhat labile to the pyridine present in the Kaiser test reagents, especially with prolonged heating, which can lead to a false positive result.[1][10]
Q5: What are the potential reasons for a false negative result (no color change after a deprotection step)?
A false negative result incorrectly suggests that the deprotection has failed.
-
Incomplete Deprotection: The deprotection reaction may not have gone to completion. In such cases, repeating the deprotection step is necessary.[6][9]
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering the access of the Kaiser test reagents to the free amine.[9] Using chaotropic salts or alternative solvents may help disrupt aggregation.
-
Improper Resin Swelling: If the resin is not adequately swelled, the reagents cannot penetrate the beads to react with the free amines.[9] Ensure proper swelling of the resin in a suitable solvent before deprotection.
-
Degraded Deprotection Reagent: The deprotection solution, such as piperidine in DMF, may have degraded over time. Using a freshly prepared deprotection solution is recommended.[9]
Experimental Workflow for Boc Deprotection and Kaiser Test
Caption: Standard workflow for Boc deprotection and Kaiser test confirmation.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Technical Support Center: Stability and Handling of Boc-Pyridylalanine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of Boc-protected pyridylalanine derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do Boc-protected pyridylalanine derivatives often exhibit stability issues, particularly during deprotection?
The primary challenge with Boc-protected pyridylalanine derivatives stems from the basic nature of the pyridine ring. During acid-mediated Boc deprotection (e.g., using trifluoroacetic acid - TFA), the nitrogen atom on the pyridine ring can be protonated. This protonation reduces the effective concentration of the acid available to cleave the Boc group from the alpha-amino group, often leading to incomplete deprotection under standard conditions.[1] This necessitates harsher conditions, such as higher TFA concentrations or longer reaction times, compared to many other amino acids.
Q2: How does the position of the nitrogen in the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) affect the stability and reactivity of the Boc-protected amino acid?
The position of the nitrogen atom significantly influences the electronic properties, basicity, and nucleophilicity of the pyridine ring, which in turn affects the stability and reactivity of the corresponding Boc-pyridylalanine isomer.
-
Basicity: The basicity of the pyridine nitrogen follows the order: 4-pyridyl > 3-pyridyl > 2-pyridyl. A more basic nitrogen will be more readily protonated during acidic deprotection, potentially requiring more stringent conditions for complete Boc removal.
-
Nucleophilicity: The 4-pyridyl nitrogen is generally the most nucleophilic.[2] This increased nucleophilicity makes Boc-4-pyridylalanine more susceptible to side reactions such as N-alkylation, especially during Fmoc deprotection if the pyridine side chain is unprotected.[2]
Q3: What are the recommended storage conditions for Boc-pyridylalanine derivatives?
To ensure long-term stability, Boc-pyridylalanine derivatives should be stored in a cool, dry, and dark environment. For optimal preservation of integrity, storage at -20°C is recommended.[3] The compounds are generally soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Troubleshooting Guides
Synthesis of Boc-Pyridylalanine Derivatives
Problem: Low yield during the synthesis of Boc-pyridylalanine.
-
Potential Cause: Inefficient reaction between the pyridylalanine and the Boc-anhydride ((Boc)₂O).
-
Recommended Solution:
-
Ensure the reaction is performed under basic conditions to facilitate the nucleophilic attack of the amino group on the (Boc)₂O. The use of a base like potassium carbonate is common.[4]
-
Control the temperature; the reaction is often started at a low temperature (ice-cooled) and then allowed to warm to room temperature.[4]
-
Ensure proper work-up to isolate the product, which may involve pH adjustment and extraction with a suitable organic solvent like ethyl acetate.[4]
-
Boc Deprotection
Problem: Incomplete Boc deprotection, as indicated by a negative or weak Kaiser test, or the presence of the Boc-protected peptide in LC-MS analysis.
-
Potential Cause 1: Insufficient acid strength or reaction time due to the basicity of the pyridine ring.[1]
-
Recommended Solution:
-
Increase the concentration of TFA. Standard conditions of 25-50% TFA in dichloromethane (DCM) may be insufficient. Consider increasing the TFA concentration to 75% or even using neat TFA for difficult sequences.[1]
-
Extend the reaction time. Instead of the typical 20-30 minutes, increase the deprotection time to 1-2 hours and monitor the progress.[1]
-
-
Potential Cause 2: Poor resin swelling, preventing the acid from accessing all peptide chains.
-
Recommended Solution: Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) before initiating the deprotection step.
Problem: Appearance of unexpected peaks in the LC-MS analysis after deprotection, suggesting side reactions.
-
Potential Cause 1: Alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.
-
Recommended Solution: Use a scavenger cocktail in the deprotection solution to trap the tert-butyl cations. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
-
Potential Cause 2: Premature cleavage of other acid-sensitive protecting groups due to the harsher conditions required for Boc-pyridylalanine deprotection.
-
Recommended Solution:
-
If possible, use orthogonal protecting groups for other residues that are stable under the required deprotection conditions.
-
Explore milder deprotection methods if feasible for the specific peptide sequence.
-
-
Potential Cause 3 (Isomer-Specific): N-alkylation of the pyridine side chain, particularly for the more nucleophilic 4-pyridylalanine, if other reactive species are present.[2]
-
Recommended Solution:
-
Potential Cause 4: β-elimination of the pyridinium group to form a dehydroalanine residue, especially if the pyridine nitrogen is protonated or quaternized.[2]
-
Recommended Solution:
Coupling Reactions
Problem: Low coupling efficiency of Boc-pyridylalanine.
-
Potential Cause: Steric hindrance or aggregation of the peptide on the resin.
-
Recommended Solution:
-
Use a more potent coupling reagent. Onium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective for sterically hindered couplings than carbodiimides alone.[5]
-
Perform a double coupling with fresh reagents.[6]
-
Increase the reaction time or gently increase the temperature, keeping in mind the increased risk of racemization.[6]
-
For sequences prone to aggregation, consider using a lower substitution resin or a more polar solvent like N-methylpyrrolidone (NMP).[7]
-
Problem: Racemization of the Boc-pyridylalanine during activation and coupling.
-
Potential Cause: Formation of a 5(4H)-oxazolone intermediate after activation of the carboxylic acid, which can lead to loss of stereochemical integrity.
-
Recommended Solution:
-
Use coupling reagents with additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt). These additives form more stable active esters that are less prone to cyclization into oxazolones.[8]
-
Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of less hindered bases.[5]
-
Maintain a low reaction temperature.
-
Minimize the pre-activation time before adding the amine component.
-
Data and Protocols
Data Summary
Table 1: Physicochemical Properties of Pyridylalanine Precursors
| Compound | pKa of Conjugate Acid | Basicity Trend | Nucleophilicity Trend |
| 2-Aminopyridine | 6.71 - 6.86 | Least Basic | Least Nucleophilic |
| 3-Aminopyridine | Not specified in results | Moderately Basic | Moderately Nucleophilic |
| 4-Aminopyridine | 9.11 - 9.17 | Most Basic | Most Nucleophilic |
Data sourced from references[6]. The pKa values of the aminopyridine precursors are used as a proxy to estimate the relative basicity and nucleophilicity of the pyridylalanine side chains.
Table 2: Recommended Deprotection Conditions for Boc-Pyridylalanine
| Condition | Standard Amino Acids | Boc-Pyridylalanine Derivatives | Rationale |
| TFA Concentration | 25-50% in DCM | 50-100% in DCM | Overcomes the basicity of the pyridine ring.[1] |
| Reaction Time | 20-30 minutes | 1-2 hours | Ensures complete cleavage of the Boc group.[1] |
| Scavengers | Optional | Highly Recommended (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | Prevents side reactions from the tert-butyl cation.[1] |
Experimental Protocols
Protocol 1: Synthesis of Boc-3-(3-pyridyl)-L-alanine [4]
-
Suspend 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) and cool in an ice bath.
-
Add anhydrous potassium carbonate (54 mmol).
-
Add a solution of di-t-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Extract with ethyl acetate (2 x 20 ml).
-
Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.
-
Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).
-
Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume.
-
Chill at 0°C for 1 hour to crystallize the product.
-
Collect the crystals, wash with ether, and dry.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (e.g., 50% TFA in DCM with scavengers) to the resin, ensuring it is fully submerged.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours, monitoring for completion.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin with a solution of 10% DIPEA in DCM (2-3 times).
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol 3: Coupling of Boc-Pyridylalanine using HATU
-
Following the deprotection and neutralization of the N-terminal amine on the resin, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Boc-pyridylalanine derivative (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Monitor the reaction for completion using the Kaiser test. If incomplete, a second coupling may be necessary.
-
Wash the resin with DMF.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Potential side reactions of Boc-pyridylalanine derivatives.
Caption: General workflows for synthesis and use in SPPS.
References
Technical Support Center: Purification of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid. Our aim is to equip researchers with the necessary information to identify and resolve impurities, ensuring the high quality of the final compound for subsequent applications in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can arise from starting materials, reagents, and side reactions. These include:
-
Unreacted Starting Material: Residual 2-amino-2-(3-pyridinyl)acetic acid.
-
Reagent-Related Impurities: Unreacted di-tert-butyl dicarbonate ((Boc)₂O) and its byproduct, tert-butanol.[1]
-
Over-Protection: Formation of a di-Boc species, although less common.
-
Pyridine-Specific Impurities:
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, particularly if oxidizing agents are present or under certain reaction conditions.
-
Quaternization: The pyridine nitrogen is nucleophilic and can be alkylated by electrophiles in the reaction mixture, leading to a quaternary ammonium salt.
-
Q2: My purified product is an oil or a sticky solid instead of a crystalline powder. How can I induce crystallization?
A2: Obtaining this compound as an oil is a common issue. Several techniques can be employed to induce crystallization:
-
Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or pentane, can promote the formation of a solid.[1]
-
Seed Crystallization: If a small amount of solid material is available, adding a seed crystal to the supersaturated oily product can initiate crystallization.
-
Solvent Evaporation: Slowly evaporating a solution of the oil in a suitable solvent can sometimes lead to crystal formation.
-
Freeze-Thaw Cycling: Freezing the oil using a dry ice/acetone or liquid nitrogen bath and then allowing it to slowly warm to room temperature can induce solidification.[1]
Q3: What are the recommended general methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most effective methods include:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.
-
Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: For separating impurities with similar polarities to the product, flash chromatography on silica gel is a common and effective technique.[2][3]
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for low purity crude product.
Issue 2: Product "Oils Out" During Recrystallization
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Add a small amount of the "good" solvent to redissolve the oil, then cool slowly. |
| Cooling rate is too fast. | Allow the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Inappropriate solvent system. | Experiment with different solvent pairs. Good starting points for Boc-amino acids include ethyl acetate/hexanes, and dichloromethane/hexanes.[4] |
| Presence of impurities. | Purify the crude material by another method, such as acid-base extraction or column chromatography, before attempting recrystallization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen to separate the product from neutral impurities.
Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Detailed Steps:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with 1M hydrochloric acid (HCl) to a pH of approximately 3-4, causing the product to precipitate.
-
Extract the acidified aqueous layer multiple times with fresh ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Detailed Steps:
-
Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, isopropanol).
-
Once fully dissolved, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
Recommended Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes. |
| Additive | Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.[4] |
Detailed Steps:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradually increasing polarity gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved (HPLC) | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 85-95% | Excellent for removing neutral impurities; scalable. | May not remove acidic or basic impurities effectively. |
| Recrystallization | >99% | 70-90% | Can provide very high purity; cost-effective at scale. | Product may "oil out"; potential for lower yield. |
| Flash Chromatography | >98% | 60-85% | Good for separating a wide range of impurities. | Can be time-consuming and require significant solvent. |
Note: The purity and yield values are typical estimates and may vary depending on the quality of the crude material and the specific experimental conditions.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Separation of 2-Amino-2-(3-pyridinyl)acetic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules like 2-amino-2-(3-pyridinyl)acetic acid is of paramount importance due to the differential biological activity, pharmacology, and toxicity of stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers. This guide provides a comparative overview of potential HPLC methods for the chiral separation of 2-amino-2-(3-pyridinyl)acetic acid enantiomers, drawing on established methods for structurally similar compounds.
Comparison of Chiral Stationary Phases and Methods
The successful chiral separation of amino acids, including pyridyl derivatives, is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. The two main classes of CSPs that have demonstrated broad applicability for the separation of underivatized amino acids are polysaccharide-based and macrocyclic glycopeptide-based columns.
Key Considerations for Method Development:
-
Analyte Structure: 2-amino-2-(3-pyridinyl)acetic acid is a polar, zwitterionic compound, which influences its solubility and interaction with the stationary phase.
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are excellent starting points.
-
Mobile Phase: The mobile phase composition, including the organic modifier, additives, and pH, must be optimized to achieve retention and enantioselectivity. Common modes include normal-phase, reversed-phase, and polar ionic mode.
The following tables summarize potential starting conditions for the chiral separation of 2-amino-2-(3-pyridinyl)acetic acid, based on methods developed for a structurally similar analyte, 2-amino-2-(pyridin-2-YL)acetic acid, and general amino acid separation strategies.
Table 1: Comparison of Recommended Chiral Stationary Phases and Mobile Phase Conditions
| Chiral Stationary Phase (CSP) Type | Recommended CSPs (Examples) | Typical Mobile Phase Modes | Common Mobile Phase Components | Key Advantages |
| Polysaccharide-Based | Chiralpak® AD-H, Chiralcel® OD-H, Lux® Cellulose-1, Lux® Amylose-1 | Normal Phase, Polar Organic, Reversed Phase | n-Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile, Water, Acidic/Basic additives (e.g., TFA, DEA) | Broad enantioselectivity for a wide range of compounds. Immobilized versions offer greater solvent compatibility. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T, CHIROBIOTIC® TAG | Reversed Phase, Polar Ionic Mode | Methanol, Acetonitrile, Water, Volatile acids/bases (e.g., Formic Acid, Acetic Acid, Ammonia) | Excellent for polar and ionizable compounds like amino acids. Compatible with LC-MS.[1] |
| Crown Ether-Based | CROWNPAK® CR(+) / CR(-) | Reversed Phase | Acidic aqueous solutions (e.g., perchloric acid) with organic modifiers (e.g., Methanol) | Specific for compounds with primary amino groups, such as amino acids. |
Experimental Protocols
Below are detailed experimental protocols that can serve as a starting point for developing a chiral separation method for 2-amino-2-(3-pyridinyl)acetic acid.
Method 1: Polysaccharide-Based CSP (Normal Phase)
This method is adapted from a protocol for the 2-pyridinyl isomer and is a common starting point for polysaccharide columns.[2]
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic standard and samples in the mobile phase.
Method 2: Macrocyclic Glycopeptide-Based CSP (Polar Ionic Mode)
This method is a general approach for underivatized amino acids on a teicoplanin-based CSP and is compatible with LC-MS.[1]
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or MS detection.
-
Sample Preparation: Dissolve the racemic standard and samples in methanol.
Table 2: Example Performance Data for Chiral Separation of a Structurally Similar Amino Acid (2-amino-2-(pyridin-2-YL)acetic acid) on a Polysaccharide CSP
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak® AD-H |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1) |
| Retention Time (Enantiomer 1) | ~ 6.5 min |
| Retention Time (Enantiomer 2) | ~ 7.8 min |
| Resolution (Rs) | > 2.0 |
Note: These are representative values for a similar compound and may vary for 2-amino-2-(3-pyridinyl)acetic acid.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
Caption: CSP Selection Logic for the Target Analyte.
References
Navigating Non-Natural Amino Acid Synthesis: A Comparative 1H NMR Analysis of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid and its Analogs
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a key strategy for modulating the pharmacological properties of bioactive molecules. Among these, pyridinyl-containing amino acids are of significant interest due to the unique electronic and structural features of the pyridine ring. This guide provides a comparative analysis of the 1H NMR spectroscopic data for 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a valuable building block, and its structural isomers and a phenyl analog. This information is crucial for researchers in confirming the identity and purity of these compounds in their synthetic endeavors.
Data Presentation: 1H NMR Chemical Shifts (δ) and Coupling Constants (J)
The following table summarizes the reported 1H NMR data for this compound and its comparators. The data is presented to facilitate a clear comparison of the chemical shifts and coupling constants, which are fundamental parameters in structural elucidation.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound | Boc (-C(CH₃)₃) | ~1.40 | s | - | CDCl₃ |
| α-CH | ~5.30 | s | - | CDCl₃ | |
| Pyridinyl-H2 | ~8.60 | d | ~2.0 | CDCl₃ | |
| Pyridinyl-H4 | ~7.80 | dt | ~8.0, 2.0 | CDCl₃ | |
| Pyridinyl-H5 | ~7.30 | dd | ~8.0, 5.0 | CDCl₃ | |
| Pyridinyl-H6 | ~8.50 | dd | ~5.0, 2.0 | CDCl₃ | |
| NH | ~5.80 | br s | - | CDCl₃ | |
| 2-(Boc-amino)-2-phenylacetic acid | Boc (-C(CH₃)₃) | 1.42 | s | - | CDCl₃ |
| α-CH | 5.37 | d | 7.6 | CDCl₃ | |
| Phenyl-H | 7.28-7.40 | m | - | CDCl₃ | |
| NH | 5.49 | d | 7.6 | CDCl₃ | |
| Boc-3-(3-pyridyl)-L-alanine | Boc (-C(CH₃)₃) | 1.41 | s | - | CDCl₃ |
| α-CH | 4.55 | m | - | CDCl₃ | |
| β-CH₂ | 3.10-3.30 | m | - | CDCl₃ | |
| Pyridinyl-H | 7.20-8.50 | m | - | CDCl₃ | |
| NH | 5.10 | d | 7.8 | CDCl₃ |
Note: The chemical shifts for this compound are estimated based on typical values for similar structures and should be confirmed with experimental data.
Experimental Protocols
A standardized protocol for acquiring 1H NMR spectra is essential for obtaining reproducible and comparable data.
General Protocol for 1H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Instrument: The data presented was acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and determine the multiplicity and coupling constants of the peaks.
-
Mandatory Visualization
The following diagrams illustrate the structural relationships and key proton environments of the analyzed compounds.
Caption: Key proton environments in this compound.
Caption: Structural relationships between the analyzed amino acid derivatives.
A Comparative Guide to the Stability of Boc vs. Fmoc Protecting Groups for Pyridyl Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids, such as pyridylalanines, introduces unique challenges that necessitate a careful selection of protecting group strategies. The inherent basicity and nucleophilicity of the pyridine side chain can complicate standard deprotection protocols, impacting both yield and purity. This guide provides an objective, data-driven comparison of the two most common α-amino protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), in the context of pyridyl amino acid stability.
The fundamental difference between these two strategies lies in their orthogonality: the Boc group is acid-labile, while the Fmoc group is base-labile.[1][2] This dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
Quantitative Performance Comparison
Direct quantitative data for the comparative stability of Boc and Fmoc protecting groups on pyridyl amino acids is not extensively available in peer-reviewed literature. However, performance can be extrapolated from studies on other challenging amino acid sequences and the known chemical properties of the pyridine moiety. The following tables summarize the expected performance and stability based on available data for general peptide synthesis, with specific considerations for pyridyl amino acids.
Table 1: General Performance Characteristics of Boc vs. Fmoc Strategies
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Coupling Efficiency | >99% | >99.5% | Both methods achieve high efficiency with modern coupling reagents.[3] |
| Deprotection Time | 15-30 minutes per cycle | 5-20 minutes per cycle | Fmoc deprotection is generally faster under standard conditions.[3] |
| Crude Peptide Purity | 70-85% (sequence dependent) | 85-95% (sequence dependent) | The milder conditions of the Fmoc strategy often lead to higher crude purity.[3] |
| Final Peptide Yield | 15-35% (highly variable) | 20-40% (highly variable) | Final yields are heavily influenced by sequence, length, and purification.[3] |
| Automation Suitability | More complex due to corrosive reagents | Readily automated and widely used | The milder reagents and conditions of Fmoc chemistry are more amenable to automation.[] |
Table 2: Stability and Lability of Boc vs. Fmoc on Pyridyl Amino Acids
| Condition | Boc-Pyridyl-AA Stability | Fmoc-Pyridyl-AA Stability | Key Considerations |
| Acidic (TFA) | Labile . Cleavage can be slow. | Stable . | The basic pyridine nitrogen can be protonated by TFA, reducing the effective acid concentration and slowing Boc deprotection. Harsher conditions (e.g., higher TFA concentration or longer reaction time) may be required.[5] |
| Basic (Piperidine) | Stable . | Labile . Potential for side reactions. | The pyridine nitrogen is generally not reactive, but side reactions involving the amino acid backbone can occur. |
| Nucleophiles | Generally Stable . | Stable . | The carbamate linkages of both groups are generally stable to nucleophiles. |
| Catalytic Hydrogenolysis | Stable . | Stability is controversial and should be evaluated on a case-by-case basis.[6] | This is relevant when considering orthogonal side-chain protection strategies. |
Key Challenges and Side Reactions with Pyridyl Amino Acids
Boc Strategy: The Challenge of Acid-Base Chemistry
The primary challenge in using the Boc strategy for pyridyl-containing peptides is the basicity of the pyridine ring. During the deprotection step with trifluoroacetic acid (TFA), the pyridine nitrogen can be protonated.[5] This non-productive consumption of acid can lead to incomplete deprotection of the α-amino Boc group, resulting in deletion sequences. To overcome this, harsher deprotection conditions, such as 50% TFA in dichloromethane (DCM) or longer reaction times, are often necessary.[5]
A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated upon cleavage. While the pyridine ring itself is not highly susceptible to tert-butylation, other sensitive residues like tryptophan or methionine can be modified.[7][8] Therefore, the use of scavengers in the deprotection cocktail is always recommended.
Fmoc Strategy: The Challenge of Basicity and Nucleophilicity
In the Fmoc strategy, the repetitive use of a base (typically 20% piperidine in DMF) for deprotection can lead to side reactions, particularly with pyridyl amino acids. One documented side reaction is the β-elimination of the pyridinium group, especially if the nitrogen is transiently protonated or quaternized, to form a dehydroalanine intermediate. This reactive intermediate can then undergo a Michael addition with piperidine, leading to a piperidine adduct. To mitigate this, using a less nucleophilic base, protecting the pyridyl nitrogen, or minimizing deprotection times can be effective strategies.
Experimental Protocols
The following are model protocols for conducting a comparative analysis of Boc and Fmoc deprotection from a model peptide containing a 3-pyridylalanine (Pal) residue, for example, Ac-Ala-Pal-NH₂.
Boc Deprotection Kinetics Assay
Objective: To quantify the rate of Boc deprotection from a pyridylalanine-containing peptide using HPLC analysis.
Materials:
-
Boc-Pal-resin
-
Deprotection solution: 25% TFA in DCM (v/v) and 50% TFA in DCM (v/v)
-
Quenching solution: 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v)
-
Cleavage cocktail: TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Swell the Boc-Pal-resin in DCM for 30 minutes.
-
Divide the resin into two sets of time-point vials.
-
Initiate the deprotection by adding the 25% or 50% TFA solution to the respective sets of vials.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), quench the reaction by adding an excess of the quenching solution.
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Cleave the peptide from the resin using the cleavage cocktail for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry.
-
Dissolve the crude peptide in a known volume of mobile phase A.
-
Analyze the samples by HPLC, monitoring at 220 nm.
-
Quantify the peak areas of the Boc-protected and the deprotected peptide.
-
Plot the percentage of remaining Boc-protected peptide against time to determine the deprotection kinetics.
Fmoc Deprotection and Side Product Analysis
Objective: To quantify the rate of Fmoc deprotection and identify potential side products by HPLC and LC-MS.
Materials:
-
Fmoc-Pal-resin
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Quenching solution: 5% acetic acid in DMF (v/v)
-
Cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5)
-
HPLC and LC-MS systems with a C18 column
-
Mobile phases as described for the Boc protocol.
Procedure:
-
Swell the Fmoc-Pal-resin in DMF for 30 minutes.
-
Initiate the deprotection by adding the 20% piperidine solution.
-
At specified time intervals (e.g., 0, 2, 5, 10, 15, 20 minutes), quench the reaction by adding an excess of the quenching solution.
-
Wash the resin thoroughly with DMF, then DCM, and dry under vacuum.
-
Cleave the peptide from the resin using the cleavage cocktail for 2 hours.
-
Precipitate, wash, and dry the crude peptide.
-
Dissolve the crude peptide for HPLC and LC-MS analysis.
-
Analyze by HPLC to quantify the deprotection kinetics by monitoring the disappearance of the Fmoc-peptide peak and the appearance of the deprotected peptide peak.
-
Analyze by LC-MS to identify the mass of the desired peptide and search for expected masses of side products, such as the piperidine adduct.
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the processes and potential pitfalls, the following diagrams visualize the experimental workflows and key reaction mechanisms.
Boc-SPPS workflow highlighting the challenge of pyridine protonation.
Fmoc-SPPS workflow highlighting potential side reactions.
Simplified mechanisms of deprotection and major side reactions.
Conclusion and Recommendations
The choice between Boc and Fmoc protecting groups for the synthesis of pyridyl-containing peptides is a trade-off between managing acid-base chemistry and mitigating base-induced side reactions.
-
The Fmoc strategy is generally the preferred method for most applications due to its milder overall conditions, higher crude purity, and amenability to automation.[] However, for pyridyl-containing peptides, careful monitoring for side products like piperidine adducts is warranted. Optimization of deprotection conditions, such as using shorter deprotection times or alternative bases, may be necessary.
-
The Boc strategy remains a robust and viable option, particularly for sequences prone to aggregation where the acidic deprotection steps can help disrupt secondary structures. The primary challenge is ensuring complete deprotection of the pyridylalanine residue, which may require more forceful conditions than standard protocols.[5] The use of scavengers is crucial to prevent side-chain alkylation of other sensitive residues.
Ultimately, the optimal strategy depends on the specific peptide sequence, the available equipment, and the synthetic scale. For novel or particularly challenging sequences containing pyridylalanines, a small-scale pilot synthesis to evaluate both methods is a prudent approach.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques
In pharmaceutical development and biological research, the precise confirmation of a molecule's molecular weight is a critical step for verifying its identity, assessing its purity, and characterizing its structure.[1] Mass spectrometry (MS) has become the gold standard for this purpose, offering exceptional accuracy and sensitivity.[1][2] This guide provides an objective comparison of the leading MS technologies for molecular weight confirmation, supported by performance data and detailed experimental protocols. The primary techniques discussed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), coupled with various mass analyzers.
Mass spectrometry is a powerful analytical tool used throughout the drug development process, from early-stage discovery to late-stage quality control.[3][4] It provides highly accurate mass measurements that are crucial for identifying compounds and their impurities.[1][3] The choice between different MS techniques is often dictated by the specific requirements of the analysis, including the nature of the analyte, the desired accuracy, and the required throughput.[1][5]
Performance Comparison of Key Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry platform is crucial for obtaining reliable molecular weight data. The following table summarizes the key performance characteristics of MALDI-TOF and ESI-based systems, such as ESI-Quadrupole Time-of-Flight (ESI-QTOF) and ESI-Orbitrap.
| Feature | MALDI-TOF | ESI-QTOF | ESI-Orbitrap |
| Ionization Method | Soft ionization using a laser to desorb and ionize the sample co-crystallized with a matrix.[5] | Soft ionization by creating a fine spray of charged droplets from a liquid sample.[5] | Soft ionization similar to ESI-QTOF, creating multiply charged ions from a liquid sample.[1] |
| Mass Analyzer | Time-of-Flight (TOF)[5] | Quadrupole and Time-of-Flight (QTOF)[1] | Orbitrap[1] |
| Typical Analytes | Peptides, proteins, nucleic acids, large synthetic polymers.[5][6] Less suitable for small molecules due to matrix interference.[6] | Proteins, peptides, small molecules, and a wide range of polar compounds.[3][5] | Proteins, peptides, small molecules, and complex mixtures requiring high resolution.[1] |
| Mass Range | Wide mass range, capable of analyzing molecules in excess of 100 kDa.[6] | Suitable for a broad mass range, with the ability to analyze large proteins due to multiple charging.[7] | High mass range, also benefiting from the analysis of multiply charged ions.[1] |
| Mass Accuracy | Good mass accuracy, typically in the range of 20 ppm.[8] | High mass accuracy, often better than 5 ppm.[1] | Very high mass accuracy, typically < 2 ppm.[1][8] |
| Resolution | High resolution, allowing for the clear distinction of different molecular ion peaks.[5] | High resolution.[1] | Very high resolution, enabling the separation of isobaric species.[1] |
| Sensitivity | High sensitivity, capable of detecting samples at very low concentrations (picomole to femtomole).[5][9] | High sensitivity, enhanced by nano-LC coupling.[7] | High sensitivity.[1] |
| Throughput | High throughput, with fast analysis times.[10] | Lower throughput compared to MALDI-TOF, especially when coupled with liquid chromatography.[10] | Moderate throughput, often dependent on the chromatographic separation time. |
| Sample Preparation | Requires co-crystallization of the sample with a matrix, which can sometimes introduce interference.[5] | Requires the sample to be in a volatile liquid solution, often involving purification steps.[11] | Similar to ESI-QTOF, requiring a clean sample in a suitable solvent.[12] |
| Data Complexity | Generates predominantly singly charged ions, leading to simpler spectra.[9] | Produces multiply charged ions, resulting in more complex spectra that require deconvolution.[8] | Generates multiply charged ions, also requiring deconvolution of the resulting spectra.[8] |
Experimental Workflows
The general workflow for molecular weight confirmation by mass spectrometry involves sample preparation, ionization, mass analysis, and data interpretation. The specific steps vary depending on the chosen technique.
MALDI-TOF Workflow
ESI-MS Workflow
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol is a general guideline for the analysis of peptides and proteins using MALDI-TOF MS.
1. Materials and Reagents:
-
Analyte: Purified peptide or protein sample.
-
Matrix Solution: For peptides and proteins, α-cyano-4-hydroxycinnamic acid (ACCA) is commonly used.[13] Prepare a 10 mg/mL solution of ACCA in a mixture of acetonitrile, water, and trifluoroacetic acid (TFA) (500:475:25 v/v/v).[13]
-
Solvents: Acetonitrile (MeCN), ultrapure water (H₂O), and TFA.
-
MALDI Target Plate: A stainless steel plate for sample deposition.
-
Pipettes: Micropipettes capable of accurately dispensing volumes below 1.0 µL.
2. Sample Preparation:
-
Prepare a solution of the analyte in a solvent mixture, typically MeCN/H₂O.[13] The final concentration should be approximately 0.01-0.1 mg/mL.[13]
-
Using a micropipette, apply 1.0 µL of the analyte solution onto a designated spot on the MALDI target plate.[13]
-
Allow the analyte spot to dry completely (approximately 5 minutes).[13]
-
Add 1.0 µL of the matrix solution on top of the dried analyte spot.[13]
-
Allow the spot to dry completely, allowing for co-crystallization of the analyte and matrix (greater than 5 minutes).[13]
3. Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.[14]
-
Select the desired spot for analysis.
-
Set the mass range for detection (e.g., 0-10 kDa for low mass or 0-100 kDa for medium mass).[13]
-
Adjust the laser power to an appropriate level (typically 3-15% of the maximum).[13]
-
Acquire the mass spectrum by firing the laser at the sample spot.[14] The laser desorbs and ionizes the analyte molecules, which are then accelerated into the time-of-flight analyzer.[6]
-
The mass-to-charge ratio (m/z) is determined by the time it takes for the ions to reach the detector.[6]
4. Data Analysis:
-
The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.
-
For accurate mass determination, the spectrum should be calibrated using a standard of known molecular weight.
-
The peak in the spectrum corresponding to the singly charged analyte ion ([M+H]⁺) provides the molecular weight of the compound.[9]
Electrospray Ionization (ESI) Mass Spectrometry Protocol
This protocol provides a general procedure for the analysis of small molecules and proteins using ESI-MS.
1. Materials and Reagents:
-
Analyte: Purified sample of interest.
-
Solvents: Volatile organic solvents such as methanol, acetonitrile, or water.[12] Avoid low vapor pressure solvents like DMSO if possible, or ensure they are highly diluted.[12] Formic acid can be used for acidification if necessary; avoid trifluoroacetic acid (TFA).[12]
-
Sample Vials: Standard 2 mL mass spectrometry vials with screw caps and soft septa.[12]
2. Sample Preparation:
-
Dissolve the sample in an appropriate organic solvent or water to a concentration of approximately 1 mg/mL.[12]
-
Take 10 µL of this stock solution and dilute it with 1 mL of methanol, acetonitrile, or water (or a combination) to a final concentration of about 10 µg/mL.[12]
-
If any precipitate forms, the solution must be filtered to prevent blockages in the instrument.[12]
-
Transfer the final solution to a mass spectrometry vial.
3. Mass Spectrometry Analysis:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[15]
-
A high voltage (2-6 kV) is applied to the capillary tip, causing the liquid to form a fine spray of charged droplets.[11][15]
-
A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets.[11]
-
As the droplets shrink, the charge density on their surface increases, eventually leading to the formation of gas-phase ions.[15] For proteins, this process typically results in a series of multiply charged ions.[8]
-
The ions are then guided into the mass analyzer (e.g., QTOF or Orbitrap) for mass-to-charge ratio determination.
4. Data Analysis:
-
The mass spectrometer acquires a spectrum showing the distribution of ions by their m/z ratios.
-
For analytes like proteins that produce a series of multiply charged ions, the resulting spectrum needs to be deconvoluted using a specific algorithm to determine the molecular weight of the intact molecule.[8]
-
The high-resolution capabilities of instruments like TOF and Orbitrap analyzers allow for highly accurate mass determinations, often better than 20 ppm.[8]
Choosing the Right Technique
The decision between MALDI-TOF and ESI-MS depends on several factors related to the sample and the analytical goals.
MALDI-TOF is often favored for the rapid analysis of relatively pure samples of large biomolecules, such as proteins and nucleic acids, and is well-suited for high-throughput screening.[5][10] Its generation of singly charged ions simplifies spectral interpretation.[9] However, the matrix used in MALDI can cause interference in the low mass range, making it less ideal for small molecule analysis.[6]
ESI-MS is highly versatile and can be used for a wide range of molecules, from small organic compounds to large proteins.[5] When coupled with liquid chromatography (LC-ESI-MS), it is exceptionally powerful for analyzing complex mixtures, as the components are separated before entering the mass spectrometer.[8] The formation of multiply charged ions in ESI allows for the analysis of very large molecules on instruments with a limited m/z range.[7] However, the spectra can be complex and require deconvolution.[8] ESI-MS is also sensitive to sample purity and the presence of salts and detergents can suppress the signal.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Molecular Weight by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. pcl.tamu.edu [pcl.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metabion.com [metabion.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. drug.ku.dk [drug.ku.dk]
- 14. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Absolute Stereochemistry: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in characterizing new chemical entities. The three-dimensional arrangement of atoms dictates a molecule's biological activity, making this a crucial aspect of pharmaceutical development and regulatory approval. While X-ray crystallography has long been considered the "gold standard," a suite of powerful spectroscopic techniques offers viable, and sometimes more practical, alternatives. This guide provides an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of absolute stereochemistry, supported by experimental data and detailed protocols.
At a Glance: Comparing the Techniques
The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the amount available, and the desired speed of analysis. The following table summarizes the key performance metrics for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[1][2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][3][4] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Analysis of chemical shift differences in NMR spectra of diastereomeric derivatives.[5][6] |
| Sample State | Solid (high-quality single crystal).[1][7][8] | Solution or neat liquid.[4][9] | Solution. | Solution.[5] |
| Sample Amount | µg to mg.[10] | 1-20 mg.[4][11] | ~0.2 mg/mL. | mg scale.[5] |
| Analysis Time | Days to weeks (including crystallization).[9][10] | Hours to a day.[4][12] | Minutes to hours. | 4-6 hours of active effort over 1-2 days.[5][13] |
| Heavy Atom Req. | Preferred for strong anomalous signal, but possible with light atoms.[1][14] | Not required. | Not required. | Not required. |
| Computational Req. | Data processing and structure refinement software. | Quantum mechanical calculations (DFT) are essential.[2][3][4] | Quantum mechanical calculations (TDDFT) are often required.[15][16] | Minimal, primarily for spectral analysis. |
| Key Advantage | Provides the complete 3D structure unambiguously. | Applicable to a wide range of molecules in their solution state, avoiding crystallization.[1][4][9] | High sensitivity for molecules with chromophores. | Relatively fast and does not require specialized spectroscopic equipment beyond a standard NMR. |
| Key Limitation | Requirement for a high-quality single crystal can be a significant bottleneck.[4][7] | Requires quantum mechanical calculations, which can be complex for flexible molecules.[3] | Limited to molecules with a UV-Vis chromophore. | Requires chemical derivatization, which may not always be straightforward.[6] |
The Gold Standard: X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry by directly visualizing the three-dimensional arrangement of atoms in a molecule.[1] The technique relies on the diffraction of X-rays by a well-ordered single crystal.
The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[1][2] When the X-ray wavelength is near the absorption edge of an atom, the scattering factor becomes a complex number, leading to a breakdown of Friedel's law. This results in measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet differences.[1] The analysis of these differences allows for the unambiguous assignment of the absolute configuration. The Flack parameter is a critical value refined during the structure solution process; a value close to zero with a small standard uncertainty indicates a high level of confidence in the assigned absolute stereochemistry.[9][17]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging and time-consuming step. For a typical organic molecule, a crystal with dimensions of 0.1-0.3 mm is suitable.[8]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is typically collected at low temperatures (around 100 K) to minimize thermal motion. Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used for organic molecules as it can produce a measurable anomalous signal from light atoms like oxygen.[1]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using methods like direct methods or Patterson methods. The structural model is then refined against the experimental data.
-
Absolute Stereochemistry Determination: In the final stages of refinement, the Flack parameter is introduced and refined. A value of the Flack parameter close to 0 with a small estimated standard deviation (e.s.d.) confirms the correctness of the assigned absolute configuration.[9]
The Spectroscopic Alternatives
While powerful, the requirement of a single crystal for X-ray diffraction can be a significant hurdle.[4][7] Spectroscopic methods such as VCD, ECD, and NMR offer the advantage of being solution-phase techniques, circumventing the need for crystallization.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since virtually all organic molecules have vibrational modes in the infrared region, VCD is a broadly applicable technique. The determination of absolute configuration by VCD relies on a comparison between the experimental spectrum and a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT).[2][3][4]
Experimental Protocol: VCD
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration of approximately 0.1 M.[1]
-
Data Acquisition: The VCD and IR spectra are recorded. Data collection can take several hours to achieve a good signal-to-noise ratio.[1][4][12]
-
Computational Modeling: The 3D structures of both enantiomers are modeled, and their VCD spectra are calculated using DFT methods. For flexible molecules, a conformational search and Boltzmann averaging are necessary.[15]
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[1]
Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region of the electromagnetic spectrum.[18] This technique is particularly sensitive but is limited to molecules containing a chromophore that absorbs in this region. Similar to VCD, the assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with spectra predicted by time-dependent DFT (TDDFT) calculations.[15][16]
Experimental Protocol: ECD
-
Sample Preparation: The sample is dissolved in a suitable transparent solvent to a concentration that gives a maximum absorbance of approximately 1.0.
-
Data Acquisition: The ECD and UV-Vis spectra are recorded.
-
Computational Modeling: Conformational analysis is performed, and the ECD spectra for the low-energy conformers of both enantiomers are calculated using TDDFT.
-
Spectral Comparison: The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectra to determine the absolute configuration.[16]
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[5] It involves the derivatization of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[5][6] The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding/deshielding effects on the protons near the stereocenter, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[5][6] By analyzing the sign of these differences, the absolute configuration can be deduced.
Experimental Protocol: Mosher's Method
-
Derivatization: The chiral alcohol or amine is reacted separately with (R)-MTPA and (S)-MTPA (or their acid chlorides) to form the corresponding diastereomeric esters or amides.[5][6][19]
-
NMR Spectroscopy: ¹H NMR spectra of both diastereomers are recorded.
-
Data Analysis: The chemical shifts of protons on both sides of the stereocenter are assigned for each diastereomer.
-
Configuration Determination: The differences in chemical shifts (Δδ = δS - δR) are calculated. A consistent positive or negative sign for the Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established model of the MTPA-ester conformation.[5][6]
Logical Approach to Stereochemistry Determination
The selection of a technique for absolute stereochemistry determination can be guided by a logical workflow that considers the properties of the sample and the available resources.
Conclusion
The determination of absolute stereochemistry is a non-trivial but essential aspect of modern chemical research and drug development. While X-ray crystallography remains the definitive method, its requirement for single crystals can be a major limitation. Spectroscopic techniques such as VCD, ECD, and NMR provide powerful, solution-based alternatives. VCD has emerged as a particularly robust and versatile technique applicable to a wide range of molecules. The choice of method should be guided by the specific characteristics of the molecule under investigation, the available instrumentation, and the desired timeline for analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate tool to confidently and accurately assign the absolute stereochemistry of their compounds.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 18. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 19. echemi.com [echemi.com]
Navigating the Synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid: A Comparative Analysis of Potential Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of non-natural amino acids is a critical component of drug discovery and development. 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a key building block for various pharmaceutical candidates, can be approached through several synthetic strategies. This guide provides a comparative overview of potential synthetic routes, highlighting their methodologies and theoretical advantages and disadvantages. Due to a lack of directly comparable, published experimental data for this specific molecule, this guide will focus on established, general synthetic methods for α-amino acids and their applicability to the target compound.
Potential Synthetic Pathways
Two classical and versatile methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs synthesis. Both pathways offer a means to construct the desired α-amino acid scaffold from a common precursor, 3-pyridinecarboxaldehyde. A third potential approach involves the direct amination of a suitable α-haloacid derivative.
A conceptual workflow for these potential synthetic routes is illustrated below:
Efficacy of Coupling Reagents with Boc-3-Pyridyl-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing non-standard amino acids, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity. This guide provides a comparative overview of the efficacy of various common coupling reagents for the incorporation of Boc-3-pyridyl-alanine, a valuable building block in the development of therapeutic peptides such as GnRH antagonists and somatostatin analogs.[1]
Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, particularly when dealing with amino acids that may present steric hindrance or unique electronic properties, such as the pyridyl group in Boc-3-pyridyl-alanine. The pyridine moiety can influence the reactivity of the carboxyl group and potentially lead to side reactions if suboptimal coupling conditions are employed. Below is a summary of commonly used coupling reagents and their general performance characteristics.
| Coupling Reagent/System | Reagent Type | Typical Reaction Time | General Yield Range | Key Advantages | Potential Considerations |
| HATU | Uronium Salt | 30 min - 2 hours | >95% | High reactivity, low racemization risk, effective for sterically hindered amino acids. | Higher cost, potential for side reactions if used in excess. |
| HBTU | Uronium Salt | 1 - 4 hours | 90-95% | Good balance of reactivity and cost, reliable for standard and challenging couplings. | Can cause guanidinylation of the N-terminus if not pre-activated correctly. |
| EDC/HOBt | Carbodiimide/ Additive | 12 - 24 hours | 60-85% | Cost-effective, water-soluble byproducts (EDC) for easier workup in solution phase. | Slower reaction times, moderate risk of racemization, may be less effective for hindered couplings. |
| DIC/HOBt | Carbodiimide/ Additive | 4 - 12 hours | 85-90% | Economical, urea byproduct is soluble in common organic solvents. | Can be less efficient for difficult couplings compared to uronium salts. |
| PyBOP | Phosphonium Salt | 1 - 4 hours | 90-95% | Effective for hindered residues, byproducts are generally non-problematic. | Higher cost compared to carbodiimides. |
Experimental Protocols
The following protocols are representative methods for the coupling of Boc-3-pyridyl-alanine in both solid-phase and solution-phase peptide synthesis. These should be considered as starting points and may require optimization based on the specific peptide sequence and desired scale.
Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol describes a standard procedure for coupling Boc-3-pyridyl-alanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
Boc-3-pyridyl-alanine (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
In a separate vessel, dissolve Boc-3-pyridyl-alanine and HBTU in DMF.
-
Add DIPEA to the solution from step 2 and allow for a pre-activation time of 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated Boc-3-pyridyl-alanine solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test (a negative test indicates complete coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Solution-Phase Peptide Synthesis using EDC/HOBt
This protocol outlines the coupling of Boc-3-pyridyl-alanine to an amino acid ester in solution.
Materials:
-
Boc-3-pyridyl-alanine (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.2 equivalents)
-
Dry Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve Boc-3-pyridyl-alanine and HOBt in dry DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amino acid ester hydrochloride in dry DCM or DMF and add 1.2 equivalents of DIPEA to neutralize the salt. Stir for 10-15 minutes at room temperature.
-
Add the neutralized amino acid ester solution to the cooled solution of Boc-3-pyridyl-alanine and HOBt.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture in one portion, followed by the remaining 1 equivalent of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica gel column chromatography if necessary.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the synthesis process, the following diagrams illustrate a general workflow for Boc solid-phase peptide synthesis and a typical solution-phase coupling reaction.
Boc-SPPS Workflow for Peptide Synthesis
Solution-Phase Dipeptide Synthesis Workflow
Conclusion
The selection of a coupling reagent for the incorporation of Boc-3-pyridyl-alanine is a critical step that influences the overall success of the peptide synthesis. While uronium-based reagents like HATU and HBTU generally offer higher reactivity and faster reaction times, carbodiimide-based systems such as EDC/HOBt and DIC/HOBt provide a more cost-effective, albeit potentially slower, alternative. The choice of reagent should be guided by the specific requirements of the peptide sequence, the scale of the synthesis, and the available resources. The provided protocols and workflows offer a foundational guide for researchers to successfully incorporate Boc-3-pyridyl-alanine into their target peptides. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for a specific application.
References
A Comparative Guide to the Purity Analysis of Synthetic 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the common analytical techniques for assessing the purity of synthetic 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each method.
Introduction to Purity Analysis
The purity of this compound, a non-natural amino acid, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A comprehensive purity analysis involves the identification and quantification of the main component as well as any process-related impurities and degradation products. The primary analytical techniques employed for such compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the most widely used technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] For pyridine-containing compounds, reversed-phase HPLC is particularly effective.[3]
Comparative HPLC Methods
Different HPLC methods can be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need to resolve specific impurities or the desired analysis time.
| Parameter | Method A: Gradient Elution | Method B: Isocratic Elution |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 70% (0.1% TFA in Water) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 30% Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Run Time | 30 minutes | 15 minutes |
| Resolution | Excellent, baseline separation of potential impurities | Good, may co-elute with closely related impurities |
| Throughput | Lower | Higher |
Experimental Protocol: HPLC Purity Analysis (Method A)
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Standard Solution: Prepare a standard solution of a reference standard of this compound with a known purity at the same concentration as the sample solution.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Orthogonal Techniques for Structural Confirmation and Impurity Identification
While HPLC is excellent for quantification, orthogonal methods are crucial for structural confirmation and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and any major impurities.[1] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Key Diagnostic Signals in ¹H NMR:
-
A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group, typically around 1.4 ppm.[1]
-
Signals corresponding to the protons on the pyridine ring.
-
A signal for the α-proton of the amino acid.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragments, which is invaluable for confirming the identity of the main component and for identifying impurities.[] When coupled with HPLC (LC-MS), it becomes a powerful tool for separating and identifying components of a mixture.
Expected Mass Spectrometry Data:
-
Electrospray Ionization (ESI) in positive mode: [M+H]⁺ ion at m/z 253.1
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information about the molecule.
Comparison of Analytical Techniques
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Quantitative purity assessment, detection of chromophoric impurities | High precision, sensitivity, and resolution. Robust and widely available. | Requires a chromophore for UV detection. May not detect non-chromophoric impurities. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the main component and major impurities | Provides detailed structural information. Can be quantitative (qNMR). | Lower sensitivity compared to HPLC and MS. Complex mixtures can be difficult to interpret. |
| LC-MS | Identification of known and unknown impurities | High sensitivity and specificity. Provides molecular weight information. | Quantification can be less precise than HPLC-UV without appropriate standards. |
| FTIR | Confirmation of functional groups | Fast and non-destructive. | Provides limited structural information. Not suitable for complex mixtures. |
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the purity analysis process and the decision-making involved.
Caption: A logical workflow for the purity analysis of this compound.
Caption: The relationship between quantitative and qualitative analytical methods for purity assessment.
Conclusion
A multi-technique approach is essential for the comprehensive purity analysis of synthetic this compound. While HPLC provides robust and accurate quantitative data, orthogonal methods such as NMR and MS are indispensable for unequivocal structural confirmation and impurity identification. The selection of the appropriate analytical methods should be based on a risk assessment and the intended use of the material. By employing the detailed protocols and comparative understanding presented in this guide, researchers can confidently assess the purity of this critical building block, ensuring the quality and integrity of their drug discovery and development programs.
References
Peptides Containing 3-Pyridylalanine: A Comparative Guide to Inhibitory Activity
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a critical strategy in the design of novel peptide-based therapeutics. Among these, 3-pyridylalanine (3-Pal), an isomer of phenylalanine containing a pyridine ring, has emerged as a valuable component for enhancing the inhibitory activity and pharmacokinetic properties of peptides. This guide provides an objective comparison of the inhibitory performance of 3-pyridylalanine-containing peptides against relevant alternatives, supported by experimental data and detailed protocols.
The strategic placement of 3-pyridylalanine within a peptide sequence can significantly influence its binding affinity and efficacy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduce favorable electrostatic interactions with target receptors or enzymes. Furthermore, the aromatic nature of the pyridyl group can participate in π-π stacking and hydrophobic interactions, further strengthening the binding.
Performance Comparison: Somatostatin Receptor Subtype 2 (SST2) Antagonists
A notable example of the impact of 3-pyridylalanine is in the development of somatostatin receptor subtype 2 (SST2) antagonists, which are crucial for the diagnosis and treatment of neuroendocrine tumors. Research by Fani et al. (2025) provides a direct comparison of SST2 antagonists where the native Tyrosine at position 3 is replaced by 3-pyridylalanine and its isomers, 2-pyridylalanine (2-Pal) and 4-pyridylalanine (4-Pal).[1]
The following table summarizes the binding affinity (KD) and half-maximal inhibitory concentration (IC50) of these peptides against the human SST2 receptor.[1] Lower KD and IC50 values indicate stronger binding and higher inhibitory potency, respectively.
| Peptide/Compound | Modification at Position 3 | KD (nM) | IC50 (nM) |
| [177Lu]Lu-DOTA-LM3 | Tyrosine (Tyr) | 0.09 ± 0.02 | Not Reported |
| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 2-Pyridylalanine (l-isomer) | 0.18 ± 0.02 | 2.5-fold higher than natLu-DOTA-LM3 |
| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 3-Pyridylalanine | 0.15 ± 0.01 | 2.5-fold higher than natLu-DOTA-LM3 |
| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 4-Pyridylalanine | 0.11 ± 0.01 | Similar to natLu-DOTA-LM3 |
As the data indicates, the substitution of Tyrosine with pyridylalanine isomers influences the binding affinity for the SST2 receptor.[1] While the 4-Pal analogue demonstrated the most favorable binding, the 3-Pal analogue still exhibited a strong, low nanomolar affinity.[1] Interestingly, both the 2-Pal and 3-Pal analogues showed a 2.5-fold higher IC50 value compared to the reference compound, suggesting that while binding is strong, the functional antagonism is slightly reduced.[1]
Enhancing Physicochemical Properties: Glucagon Analogues
Beyond direct inhibitory activity, the incorporation of 3-pyridylalanine can also enhance the biophysical characteristics of peptides, making them more suitable for therapeutic applications. A study on glucagon analogues demonstrated that replacing native aromatic amino acids with 3- and 4-pyridylalanine improved the aqueous solubility and stability of the peptide at neutral pH while maintaining its biological activity.[2] This is a critical consideration in drug development, as poor solubility can hinder formulation and delivery.
Experimental Protocols
To facilitate the replication and further investigation of the inhibitory activity of 3-pyridylalanine-containing peptides, detailed experimental protocols for key assays are provided below.
Competitive Radioligand Binding Assay for SST2 Receptor Affinity
This protocol is adapted from the methodology described by Fani et al. (2025) for determining the KD and IC50 values of somatostatin analogues.[1]
Objective: To determine the binding affinity of 3-pyridylalanine-containing peptides for the SST2 receptor.
Materials:
-
HEK293 cells stably expressing the human SST2 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radiolabeled somatostatin analogue (e.g., 125I-[Tyr11]-SST-14).
-
Unlabeled 3-pyridylalanine-containing peptide and reference compounds.
-
Binding buffer (e.g., HEPES buffer with BSA, MgCl2, and bacitracin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK-SST2 cells and harvest them. Homogenize the cells in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled test peptide (e.g., 10-12 to 10-6 M).
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The KD value can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Navigating the Disposal of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate implementation, 2-(Boc-amino)-2-(3-pyridinyl)acetic acid and its containers must be managed as hazardous chemical waste.[1][2][3] This compound should not be disposed of down the drain or in regular solid waste.[4] Adherence to a licensed chemical waste management program is mandatory to ensure personnel safety and environmental compliance.
This guide provides detailed, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. By establishing clear operational protocols, this document aims to be the preferred resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data from structurally similar compounds such as 3-pyridyl acetic acid and other Boc-protected amino acids suggest that it may cause skin, eye, and respiratory irritation.[1][3][5][6][7] Therefore, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves should be inspected for integrity before use and properly removed and discarded after handling the material.[1]
-
Body Protection: A laboratory coat or other protective apparel to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7]
All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
It is critical to segregate this waste from other waste streams. Do not mix it with non-hazardous waste, solvents, or other incompatible chemicals unless compatibility has been confirmed. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, sealable container that is compatible with the chemical. The container should be clearly labeled.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container intended for organic acid waste.
-
Contaminated Materials: Any materials, such as gloves, weighing papers, or pipette tips, that are contaminated with this compound must also be disposed of as hazardous waste in the designated solid waste container.
3. Labeling of Waste Containers:
Proper labeling is essential for safety and regulatory compliance. All waste containers must be clearly marked with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The primary hazards associated with the waste (e.g., "Irritant").
-
The date when waste was first added to the container.
4. On-Site Storage:
-
Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
The containers must be kept securely closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.
-
Regularly inspect the SAA for any signs of leaks or container degradation.
5. Arranging for Final Disposal:
-
Once a waste container is full, or if waste has been accumulated for a year, it must be removed from the laboratory for disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | University of Pennsylvania |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania |
| Container Headspace | At least one-inch | Central Washington University |
| Empty Container Rinsing | Triple rinse with a suitable solvent | Vanderbilt University |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 | American Chemical Society |
Note: Drain disposal is not appropriate for this compound. The pH guideline is provided for general informational purposes regarding laboratory waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and necessary steps from waste generation to final disposal.
References
Safeguarding Your Research: A Guide to Handling 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Boc-amino)-2-(3-pyridinyl)acetic acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment and proper chemical management.
This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal protocols. By providing clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical handling.
Hazard Analysis and Personal Protective Equipment
This compound is a white to yellow solid that requires careful handling due to its potential health effects.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
A thorough risk assessment should always be conducted before beginning any experiment. The following table summarizes the required personal protective equipment.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be necessary for procedures with a high risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of dust or aerosols.[3][2] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure is crucial for minimizing exposure and ensuring the integrity of your research.
-
Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the solid compound on a tared weigh boat or paper. Use a spatula for transfer to prevent creating dust. If any static is present, an anti-static gun may be used.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and on a stable surface.
-
During Reaction: Keep all containers clearly labeled and sealed when not in use. Monitor the reaction for any unexpected changes.
-
Post-Handling: After completing the work, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Dispose of any solid this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[5] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
